Mcl1-IN-15
Description
Propriétés
IUPAC Name |
2-[4-[(4-tert-butylphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S2/c1-22(2,3)14-8-10-15(11-9-14)30(27,28)23-18-12-19(29-13-20(24)25)21(26)17-7-5-4-6-16(17)18/h4-12,23,26H,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOQSWDNJPCXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mcl1-IN-15: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary function is to inhibit apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins such as Bak and Bax.[1][2] In numerous cancers, including hematologic malignancies and solid tumors, Mcl-1 is overexpressed, contributing significantly to tumor survival and resistance to conventional therapies.[1][3] This makes Mcl-1 a highly attractive target for the development of novel anticancer agents.
Mcl1-IN-15, also known as compound 7 in the 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide series, is a small molecule inhibitor of Mcl-1.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this class of inhibitors, focusing on their role in inducing apoptosis. It consolidates key quantitative data, details experimental protocols used for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
The fundamental mechanism of action for this compound and its analogs is the competitive inhibition of the Mcl-1 protein. These small molecules are designed to bind with high affinity to a hydrophobic groove on the Mcl-1 protein known as the BH3-binding groove.[3][6] This groove is the natural binding site for the BH3 domains of pro-apoptotic proteins, including the "enabler" BH3-only proteins (like Bim and Puma) and the "activator" proteins Bak and Bax.[2][7]
Under normal homeostatic conditions, Mcl-1 sequesters these pro-apoptotic partners, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP).[2] By occupying the BH3-binding groove, this compound and related compounds disrupt the Mcl-1/pro-apoptotic protein interaction.[4][8] This leads to the release of Bak and Bax, which can then oligomerize at the mitochondrial outer membrane, leading to MOMP, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[4][8]
Figure 1: Mechanism of Mcl-1 Inhibition by this compound.
Quantitative Data: Binding Affinity and Cellular Potency
The development of the 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide series involved extensive structure-activity relationship (SAR) studies to optimize binding affinity and cellular efficacy. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | Ki (μM) | IC50 (μM) | Selectivity Notes | Reference |
| Compound 1 | Mcl-1 | FP Binding Assay | 1.55 | - | Initial validated hit from high-throughput screening. | [3] |
| This compound (Cmpd 7) | Mcl-1 | Not Specified | - | 8.73 | Data from a commercial vendor. | [5] |
| Compound 19 | Mcl-1 | FP Binding Assay | 0.17 | - | Optimized analog with 9-fold increased binding affinity compared to compound 1. | [3][7] |
| Compound 21 | Mcl-1 | FP Binding Assay | 0.18 | - | Potent analog; selectively sensitizes Mcl-1 overexpressing lymphomas but not Bcl-2 overexpressing lymphomas. | [4][6] |
Experimental Protocols
Characterization of Mcl-1 inhibitors like this compound involves a suite of biochemical, biophysical, and cell-based assays to determine binding affinity, mechanism, and cellular effects.
Fluorescence Polarization (FP) Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of inhibitors.
-
Principle: A fluorescently labeled BH3 peptide (e.g., from the Bid protein) is incubated with recombinant Mcl-1 protein. In the bound state, the large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the fluorescent peptide for binding to Mcl-1, causing the smaller, faster-tumbling fluorescent peptide to be displaced, which leads to a decrease in the polarization signal.
-
Protocol Outline:
-
Recombinant human Mcl-1 protein is incubated with a fluorescently labeled Bid BH3 peptide (Flu-Bid) in assay buffer.
-
Serial dilutions of the test compound (e.g., this compound) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 is determined by plotting the change in polarization against the inhibitor concentration, and the Ki is calculated using the Cheng-Prusoff equation.[9]
-
Cell Viability and Apoptosis Assays
These assays determine the effect of the inhibitor on cancer cell lines.
-
Cell Viability (e.g., MTS/MTT Assay):
-
Cancer cell lines (e.g., human leukemic cell lines) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the Mcl-1 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
A reagent (e.g., MTS) is added, which is converted by metabolically active cells into a colored formazan product.
-
Absorbance is measured to quantify cell viability relative to the control.
-
-
Caspase-3/7 Activation Assay:
-
Cells are treated with the inhibitor as described above.
-
A luminogenic or fluorogenic caspase-3/7 substrate is added to the cells.
-
Activation of executioner caspases 3 and 7 during apoptosis cleaves the substrate, generating a signal (light or fluorescence) that is proportional to the apoptotic activity.[4]
-
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Following treatment, cells are harvested and washed.[10]
-
Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.[10]
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter late apoptotic or necrotic cells with compromised membranes.
-
The stained cell population is analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Figure 2: General experimental workflow for Mcl-1 inhibitor characterization.
Co-Immunoprecipitation (Co-IP)
This assay is used to confirm that the inhibitor disrupts the Mcl-1/pro-apoptotic protein interaction within the cellular context.
-
Principle: An antibody specific to Mcl-1 is used to pull down Mcl-1 from cell lysates. The proteins that were interacting with Mcl-1 are co-precipitated. Western blotting is then used to detect the presence of pro-apoptotic proteins (e.g., Bak, Bax) in the immunoprecipitated complex.
-
Protocol Outline:
-
Cells are treated with the Mcl-1 inhibitor or a vehicle control.
-
Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
The lysate is incubated with an anti-Mcl-1 antibody conjugated to beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted and separated by SDS-PAGE.
-
Western blotting is performed using antibodies against Bak or Bax to determine if the interaction with Mcl-1 was reduced in the inhibitor-treated sample.[8]
-
Conclusion
This compound and its more potent, structurally related analogs represent a class of targeted therapeutic agents that function by directly inhibiting the anti-apoptotic protein Mcl-1. By binding to the BH3 groove, they liberate pro-apoptotic Bak and Bax, thereby triggering the intrinsic apoptotic pathway. The comprehensive characterization of these inhibitors through a combination of biochemical binding assays and cell-based functional assays confirms their mechanism of action and validates their potential as tools for cancer research and as leads for the development of novel oncology drugs. The data underscores the therapeutic strategy of targeting Mcl-1 to overcome apoptosis resistance in cancer cells.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Binding Affinity of Mcl1-IN-15 with Mcl-1 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Mcl1-IN-15, a small molecule inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein. Mcl-1 is a key anti-apoptotic member of the Bcl-2 family, and its overexpression is a significant factor in the survival and therapeutic resistance of various cancers. This compound, also identified as Compound 7 in its discovery publication, serves as a valuable chemical tool for studying Mcl-1 function and as a scaffold for the development of more potent anti-cancer therapeutics.[1][2]
Quantitative Binding Affinity Data
The binding affinity of this compound for the Mcl-1 protein has been quantitatively assessed using biochemical assays. The following table summarizes the available data.
| Compound Name | Assay Type | Parameter | Value (µM) | Reference |
| This compound (Compound 7) | Fluorescence Polarization | IC50 | 8.73 | [2] |
Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound is crucial for the replication and extension of these findings.
Fluorescence Polarization (FP) Binding Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide from the BH3 binding groove of the Mcl-1 protein.
Objective: To determine the concentration at which this compound inhibits 50% of the binding between Mcl-1 and a fluorescently labeled BH3 peptide (IC50).
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled Bid BH3 peptide (Flu-Bid)
-
This compound (Compound 7)
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 3 mM DTT, 0.01% CHAPS)
-
384-well, black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add a fixed concentration of recombinant Mcl-1 protein (e.g., 1.5 nM).
-
Add a fixed concentration of the Flu-Bid peptide (e.g., 1 nM).
-
Add the serially diluted this compound or DMSO as a control.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
The data is then analyzed to calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the bound Flu-Bid peptide.
Experimental Workflow for Fluorescence Polarization Assay
Workflow for the Fluorescence Polarization Assay.
Cellular Apoptosis Assays
To determine if the inhibition of Mcl-1 by this compound translates to the induction of programmed cell death, cellular assays are employed.
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
Objective: To measure the activity of caspase-3 in cells treated with this compound.
Materials:
-
Human leukemia cell lines (e.g., K562, Ramos)
-
This compound
-
Cell culture medium and supplements
-
Caspase-3 colorimetric or fluorometric assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells according to the assay kit manufacturer's protocol.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate as per the manufacturer's instructions to allow for substrate cleavage.
-
Measure the absorbance or fluorescence using a plate reader.
-
An increase in signal indicates an increase in caspase-3 activity, and therefore, apoptosis.
Logical Flow of this compound Induced Apoptosis
This compound mechanism of apoptosis induction.
Mcl-1 Signaling Pathway Context
Mcl-1 is a critical node in the intrinsic apoptotic pathway, integrating both pro-survival and pro-apoptotic signals. Its expression and stability are regulated by various signaling pathways, making it a key determinant of cell fate. This compound acts by disrupting the sequestration of pro-apoptotic proteins by Mcl-1, thereby tipping the balance towards apoptosis.
Mcl-1 Signaling Hub
Regulatory pathways influencing Mcl-1 and the point of intervention for this compound.
References
Structural Basis of Mcl-1 Inhibition by Mcl1-IN-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various cancers, where it plays a significant role in tumorigenesis and resistance to therapy.[1][2] Its inhibition is a promising strategy in cancer treatment. This technical guide delves into the structural basis of Mcl-1 inhibition by Mcl1-IN-15, a novel small-molecule inhibitor.
Quantitative Analysis of Mcl-1 Inhibition
This compound, also identified as compound 7 in the foundational study by Abulwerdi et al., is a member of a novel class of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides designed as selective Mcl-1 inhibitors.[3][4] The inhibitory activity of this compound and its analogs against Mcl-1 has been quantified using various biochemical and cellular assays.
| Compound | Mcl-1 IC50 (μM)[4] | Mcl-1 Ki (μM)[5] | Notes |
| This compound (Compound 7) | 8.73 | 1.55 ± 0.18 | Identified as a selective Mcl-1 inhibitor through high-throughput screening.[5] |
| Compound 19 | Not Reported | 0.170 | A more potent analog developed through structure-activity relationship (SAR) studies, showing a 9-fold increase in binding affinity compared to the initial hit.[5] |
| Compound 21 | Not Reported | 0.180 | Another potent and selective inhibitor from the same series, which disrupts the Mcl-1/Noxa-BH3 interaction and induces apoptosis.[3][5] |
The Structural Basis of Inhibition: A Structure-Based Design Approach
The development of this compound and its more potent analogs was guided by a structure-based design approach.[3] While a co-crystal structure of this compound bound to Mcl-1 is not publicly available, the design strategy relied on computational modeling and NMR experiments to understand the binding mode of this chemical series within the BH3 binding groove of Mcl-1.[3][5]
The core scaffold, a substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide, was identified as a promising starting point.[5] Subsequent SAR studies focused on modifications at the 3-position of the arylsulfonamide ring to enhance interactions with a specific hydrophobic pocket within the Mcl-1 BH3 groove, known as the h2 pocket.[5] This targeted approach led to the development of more potent inhibitors like compounds 19 and 21, which exhibit significantly improved binding affinities.[5]
Mechanism of Action: Disrupting Protein-Protein Interactions
This compound exerts its pro-apoptotic effects by competitively inhibiting the interaction between Mcl-1 and its pro-apoptotic binding partners, such as the BH3-only proteins Bim and Noxa, as well as the effector proteins Bak and Bax.[1][4] By occupying the BH3 binding groove of Mcl-1, this compound prevents the sequestration of these pro-apoptotic proteins, leading to their activation and the subsequent initiation of the intrinsic apoptotic cascade.[4] This ultimately results in the activation of caspases and programmed cell death.[3]
Experimental Protocols
The following are generalized methodologies for key experiments typically used in the evaluation of Mcl-1 inhibitors, based on the available literature.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of inhibitors to Mcl-1.
-
Principle: The assay measures the change in the polarization of fluorescently labeled BH3 peptide upon binding to the larger Mcl-1 protein. Small, unbound peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Mcl-1, the tumbling rate decreases, leading to an increase in polarization. Inhibitors that compete with the fluorescent peptide for binding to Mcl-1 will cause a decrease in polarization.
-
Reagents:
-
Recombinant human Mcl-1 protein.
-
Fluorescently labeled BH3 peptide (e.g., Flu-Bid).[5]
-
Assay buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl).
-
Test compounds (e.g., this compound) at various concentrations.
-
-
Procedure:
-
A fixed concentration of Mcl-1 protein and fluorescently labeled BH3 peptide are incubated in the assay buffer.
-
Serial dilutions of the test compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50.
-
Cell Viability and Apoptosis Assays
These assays are used to assess the biological effects of Mcl-1 inhibitors on cancer cells.
-
Cell Lines: Human leukemic cell lines such as HL-60, MV4;11, and K-562 are often used.[3]
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cells are seeded in 96-well plates and treated with increasing concentrations of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).[3]
-
A luminescent reagent that measures ATP levels, indicative of cell viability, is added.
-
Luminescence is measured, and the percentage of cell viability relative to a vehicle control is calculated to determine the GI50 (concentration for 50% growth inhibition).[3]
-
-
Apoptosis Analysis (e.g., Annexin V/Propidium Iodide Staining):
-
Cells are treated with the inhibitor for a defined time (e.g., 20 hours).[3]
-
Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[3]
-
Activation of caspase-3 can also be measured as a marker of apoptosis.[3]
-
References
- 1. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mcl-1 phosphorylation without degradation mediates sensitivity to HDAC inhibitors by liberating BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: The Impact of Mcl1-IN-15 on Bcl-2 Family Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various human cancers and a key factor in resistance to chemotherapy. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. The development of small molecule inhibitors that specifically target Mcl-1 is a promising therapeutic strategy to overcome cancer cell resistance and induce apoptosis.
This technical guide provides a detailed overview of Mcl1-IN-15, a small molecule inhibitor of Mcl-1, and its effects on the intricate network of Bcl-2 family protein interactions. We will delve into its binding affinity, selectivity, and the experimental methodologies used to characterize its activity.
This compound: A Novel Mcl-1 Inhibitor
This compound, also identified as compound 7 in the foundational study by Abulwerdi et al. (2014), is a 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide that acts as a competitive inhibitor of Mcl-1.[1] It was identified through high-throughput screening and subsequently characterized for its ability to disrupt the protein-protein interactions essential for Mcl-1's pro-survival function.[1]
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound and its more optimized analogue, compound 21, were determined using a fluorescence polarization (FP) competitive binding assay. This assay measures the displacement of a fluorescently labeled BH3 peptide from the BH3-binding groove of Mcl-1.
| Compound | Target Protein | Assay Type | IC50 (μM) | Ki (nM) | Selectivity Notes | Reference |
| This compound (Compound 7) | Mcl-1 | FP Assay | 8.73 | - | Data on selectivity against other Bcl-2 family members is not extensively published. | [1] |
| Compound 21 | Mcl-1 | FP Assay | - | 180 | Exhibits 9- to 59-fold selectivity for Mcl-1 over other pro-survival Bcl-2 family members. | [2] |
Signaling Pathways and Experimental Workflows
The interaction of Mcl-1 with pro-apoptotic proteins is a key regulatory node in the intrinsic apoptosis pathway. This compound disrupts these interactions, leading to the activation of apoptosis.
The Intrinsic Apoptosis Pathway and Mcl-1 Inhibition
References
Preclinical Evaluation of Mcl-1 Inhibitors in Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, has emerged as a critical and promising target in oncology.[1][2][3] Its overexpression is a common feature in a wide array of human cancers, including both hematological malignancies and solid tumors, where it plays a pivotal role in tumor initiation, progression, and resistance to conventional therapies.[1][4] This guide provides a comprehensive overview of the preclinical evaluation of Mcl-1 inhibitors, with a focus on key experimental data, detailed methodologies, and the underlying signaling pathways.
Core Concepts: The Role of Mcl-1 in Cancer
Mcl-1 is a key regulator of the intrinsic apoptosis pathway, primarily by sequestering the pro-apoptotic proteins BAK and BAX, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[2][3][5] Amplification of the MCL1 gene is one of the most frequent genetic alterations observed in cancer.[1] Furthermore, elevated Mcl-1 protein levels have been correlated with high tumor grade, poor patient survival, and the development of resistance to numerous therapeutic agents, including taxol, gemcitabine, and cisplatin.[1][3] The inhibition of Mcl-1, therefore, represents a compelling strategy to induce apoptosis in cancer cells and overcome therapeutic resistance.[3]
Mechanism of Action of Mcl-1 Inhibitors
Mcl-1 inhibitors are small molecules designed to bind with high affinity to the BH3-binding groove of the Mcl-1 protein.[4] This competitive binding displaces pro-apoptotic BH3-only proteins like BIM and BAK.[2][4] Once liberated, these pro-apoptotic effectors can oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in programmed cell death.[6][7]
In Vitro Efficacy of Mcl-1 Inhibitors
The initial preclinical evaluation of Mcl-1 inhibitors involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action in cancer cell lines.
Quantitative In Vitro Data
| Compound | Assay Type | Cell Line | IC50/EC50/Ki | Reference |
| Unnamed Lead Compound | Mcl-1 Binding Assay | - | < 3 nM (IC50) | [8] |
| Unnamed Lead Compound | Bcl-2 Binding Assay | - | > 33 µM (IC50) | [8] |
| Unnamed Lead Compound | Bcl-xL Binding Assay | - | > 33 µM (IC50) | [8] |
| Unnamed Lead Compound | Apoptosis Induction | MOLP-8 | 50 nM (EC50) | [8] |
| Compound 9 | TR-FRET Binding Assay | - | < 200 pM (Ki) | [9] |
| Compound 9 | Antiproliferative Assay | NCI-H929 | 120 nM (GI50) | [9] |
| S63845 | Binding Affinity | Human Mcl-1 | ~6-fold higher vs. mouse Mcl-1 | [10][11] |
Experimental Protocols
Mcl-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Principle: This assay measures the binding affinity of a compound to the Mcl-1 protein. It relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged Mcl-1) and an acceptor fluorophore (e.g., fluorescently labeled BH3 peptide).
-
Protocol:
-
Recombinant His-tagged Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., from BIM).
-
A terbium-labeled anti-His antibody is added to the mixture.
-
The test compound (Mcl-1 inhibitor) is added at varying concentrations.
-
If the inhibitor binds to Mcl-1, it displaces the fluorescent BH3 peptide, leading to a decrease in the FRET signal.
-
The signal is measured using a plate reader, and the Ki or IC50 value is calculated from the dose-response curve.
-
Cell Viability/Antiproliferative Assay:
-
Principle: This assay determines the concentration of the inhibitor required to inhibit the growth of cancer cells by 50% (GI50).
-
Protocol:
-
Cancer cells (e.g., NCI-H929) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
The GI50 value is calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.
-
Caspase Activation Assay:
-
Principle: This assay confirms that the observed cell death is due to apoptosis by measuring the activity of caspases, key executioner enzymes in the apoptotic cascade.
-
Protocol:
-
Cancer cells are treated with the Mcl-1 inhibitor for a defined period (e.g., 3 hours).
-
A luminogenic caspase substrate (e.g., for caspase-3/7) is added to the cells.
-
If caspases are active, they cleave the substrate, producing a luminescent signal.
-
The signal is measured, and the fold increase in caspase activity compared to vehicle-treated cells is determined.[12]
-
In Vivo Efficacy in Xenograft Models
Promising Mcl-1 inhibitors are advanced to in vivo studies using animal models, typically immunodeficient mice bearing human cancer xenografts.
Quantitative In Vivo Data
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| Compound 9 | AMO-1 (subcutaneous xenograft) | 100 mg/kg, IP, QDx14 | 60% tumor growth inhibition | [1][9] |
| Compound 9 | MV-4-11 (disseminated leukemia) | 75 mg/kg, IP, QDx21 | Near elimination of leukemia cells in blood, bone marrow, and spleen | [9] |
| Unnamed Mcl-1 Inhibitor | MOLP-8 (subcutaneous xenograft) | 10 mg/kg, single dose | Tumor growth inhibition | [8] |
| Unnamed Mcl-1 Inhibitor | MOLP-8 (subcutaneous xenograft) | 30 mg/kg, single dose | Partial tumor regression | [8] |
| Unnamed Mcl-1 Inhibitor | MOLP-8 (subcutaneous xenograft) | 60 mg/kg or 100 mg/kg, single dose | Complete tumor regression | [8] |
| Compound 26 | Mcl-1 sensitive hematological & solid tumor xenografts | Not specified | Tumor regressions | [1][9] |
| S63845 | huMcl-1;Eµ-Myc lymphoma transplant | Not specified | Long-term remission in ~60% of mice | [11][13] |
| S63845 + Cyclophosphamide | huMcl-1;Eµ-Myc lymphoma transplant | Not specified | Long-term remission in almost 100% of mice | [11][13] |
Experimental Protocols
Subcutaneous Xenograft Model:
-
Principle: This model assesses the efficacy of an Mcl-1 inhibitor against solid tumors.
-
Protocol:
-
Human cancer cells (e.g., MOLP-8, AMO-1) are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The Mcl-1 inhibitor is administered via a specified route (e.g., intraperitoneal - IP) and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measurement of caspase activity).
-
Disseminated Leukemia Model:
-
Principle: This model mimics hematological malignancies where cancer cells are spread throughout the body.
-
Protocol:
-
Leukemia cells (e.g., MV-4-11) are injected intravenously into immunodeficient mice.
-
The disease is allowed to establish.
-
Treatment with the Mcl-1 inhibitor is initiated.
-
Disease progression is monitored by methods such as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood.
-
At the end of the study, tissues like bone marrow and spleen are analyzed for tumor burden.
-
Humanized Mouse Models: A More Predictive System
A significant advancement in the preclinical evaluation of Mcl-1 inhibitors is the development of humanized Mcl-1 (huMcl-1) mice.[10][11] In these models, the murine Mcl-1 gene is replaced with its human counterpart.[10][11] This is crucial because some Mcl-1 inhibitors, such as S63845, exhibit significantly higher affinity for human Mcl-1 than for the murine protein.[10][11] Consequently, huMcl-1 mice provide a more accurate assessment of both the efficacy and potential on-target toxicities of these inhibitors, enabling more precise predictions for clinical translation.[11][13] Studies in these models have demonstrated that Mcl-1 inhibition can lead to long-term remission, particularly when combined with standard chemotherapy agents like cyclophosphamide.[11][13]
Conclusion
The preclinical evaluation of Mcl-1 inhibitors has robustly demonstrated their potential as potent and selective anti-cancer agents. Through a combination of in vitro and in vivo studies, researchers have elucidated their mechanism of action and identified their efficacy across a range of cancer models. The use of advanced models, such as humanized Mcl-1 mice, further refines the predictive power of these preclinical assessments. The data gathered from these comprehensive evaluations are critical for guiding the clinical development of this promising class of targeted therapies.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Humanized Mcl-1 mice enable accurate preclinical evaluation of MCL-1 inhibitors destined for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Mcl-1 Inhibitor-Mediated Induction of Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various human cancers, where it contributes to tumor progression and therapeutic resistance.[1][2][3] Pharmacological inhibition of Mcl-1 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells. This guide provides a detailed overview of the core mechanism by which Mcl-1 inhibitors trigger the caspase activation pathway, leading to programmed cell death.
Note on "Mcl1-IN-15": Extensive searches for a specific Mcl-1 inhibitor designated "this compound" did not yield any publicly available information. Therefore, this guide will focus on the well-established general mechanism of action of potent and selective Mcl-1 inhibitors, using illustrative data from representative compounds where available.
Core Mechanism: The Intrinsic Pathway of Apoptosis
Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic "effector" proteins, primarily Bak, and "BH3-only" proteins like Bim and Puma.[4][5][6] This sequestration prevents the oligomerization of Bak and another effector protein, Bax, at the outer mitochondrial membrane. The inhibition of Mcl-1 by a specific inhibitor disrupts these protein-protein interactions.
The liberation of Bak and Bax from Mcl-1's grasp allows them to form pores in the mitochondrial outer membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).[4] MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[2][4][7]
In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[4]
Signaling Pathway Diagram
Figure 1. Mcl-1 inhibitor-induced caspase activation pathway.
Quantitative Data on Mcl-1 Inhibitor Activity
The following table summarizes representative quantitative data for known Mcl-1 inhibitors, illustrating their potency in inducing caspase activation and inhibiting cell growth in Mcl-1-dependent cancer cell lines.
| Compound ID | Cell Line | Assay Type | Parameter | Value | Reference |
| Compound 26 | NCI-H929 | Caspase 3/7 Activation | Max Fold Induction | ~15-fold | [1] |
| A427 | Caspase 3/7 Activation | Max Fold Induction | ~13-fold | [1] | |
| NCI-H929 | Growth Inhibition | GI₅₀ | 90 nM | [1] | |
| AZD5991 | 1889c | Cell Viability | IC₅₀ | ~1 µM | [8] |
Experimental Protocols
Caspase-Glo® 3/7 Assay for Caspase Activation
This protocol outlines a common method for quantifying caspase-3 and -7 activity in cells treated with an Mcl-1 inhibitor.
Materials:
-
Mcl-1 inhibitor of interest
-
Mcl-1-dependent cancer cell line (e.g., NCI-H929)
-
Appropriate cell culture medium and supplements
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor in culture medium. Add the desired concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer.
-
Lysis and Caspase Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control.
Western Blot Analysis for Apoptotic Markers
This protocol describes the detection of key proteins involved in the Mcl-1 inhibitor-induced apoptotic pathway.
Materials:
-
Cells treated with Mcl-1 inhibitor as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in protein expression levels relative to the loading control (e.g., β-actin).
Experimental Workflow Diagram
Figure 2. General experimental workflow for studying Mcl-1 inhibitor effects.
Conclusion
Mcl-1 inhibitors represent a promising class of anti-cancer agents that effectively induce apoptosis in Mcl-1-dependent tumors. Their mechanism of action is centered on the disruption of Mcl-1's sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent caspase-mediated cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and characterize the pro-apoptotic activity of novel Mcl-1 inhibitors.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. captortherapeutics.com [captortherapeutics.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Mcl1 variant inhibits apoptosis via increased Bim sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-apoptotic Mcl-1 is essential for the development and sustained growth of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Functions of Mcl-1: Insights From Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Mcl-1 Dependency in Tumor Cells: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a multitude of human cancers. Its overexpression is a common feature in various malignancies, contributing not only to tumorigenesis but also to resistance to a wide array of cancer therapies. This guide provides an in-depth overview of Mcl-1 dependency in tumor cells, detailing its molecular functions, regulatory mechanisms, and the therapeutic strategies being employed to target this crucial oncogene.
The Core Role of Mcl-1 in Apoptosis Evasion
Mcl-1 is a pivotal guardian against the intrinsic pathway of apoptosis, a programmed cell death mechanism essential for tissue homeostasis.[1] Its primary anti-apoptotic function is to sequester pro-apoptotic "effector" proteins, namely Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[2] This action halts the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, effectively blocking the activation of the caspase cascade that executes cell death.[3]
Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 is a short-lived protein, allowing for rapid modulation of the apoptotic threshold in response to cellular stress.[2] This tight regulation underscores its importance in cellular survival decisions.
Upregulation of Mcl-1 in Cancer
Tumor cells frequently exploit various mechanisms to elevate Mcl-1 levels, thereby gaining a significant survival advantage. These mechanisms operate at multiple levels:
-
Transcriptional Regulation: A variety of signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways, can drive the transcription of the MCL1 gene.[4][5] Cytokines and growth factors often activate these pathways, leading to increased Mcl-1 mRNA and protein levels.[5]
-
Post-Transcriptional Regulation: Alternative splicing of the Mcl-1 pre-mRNA can produce different isoforms. The full-length Mcl-1L is anti-apoptotic, while a shorter isoform, Mcl-1S, can promote apoptosis.[6]
-
Post-Translational Modifications: The stability of the Mcl-1 protein is intricately controlled by phosphorylation and ubiquitination. Phosphorylation at certain residues, such as Threonine 163 by ERK, can enhance its stability.[7] Conversely, phosphorylation by GSK3β can target it for degradation.[4] The ubiquitination of Mcl-1 by E3 ligases like Mule/HUWE1 and FBW7 marks it for proteasomal degradation.[4] Deubiquitinating enzymes (DUBs), such as USP9X, can counteract this process, thereby stabilizing Mcl-1.[3]
Therapeutic Targeting of Mcl-1
The dependency of many tumors on Mcl-1 for survival makes it an attractive therapeutic target. Several strategies are being pursued to inhibit Mcl-1 function:
-
BH3 Mimetics: These small molecules are designed to mimic the BH3 domain of pro-apoptotic proteins, which is the natural binding partner of Mcl-1.[8] By competitively binding to the BH3-binding groove of Mcl-1, these inhibitors displace pro-apoptotic proteins, leading to the activation of Bak/Bax and subsequent apoptosis.[9] Several potent and selective Mcl-1 inhibitors are currently in clinical development.[10]
-
Inhibition of Mcl-1 Transcription and Translation: Targeting the upstream signaling pathways that drive Mcl-1 gene expression, for instance with CDK inhibitors, can effectively reduce Mcl-1 levels.[1]
-
Promoting Mcl-1 Degradation: Strategies aimed at enhancing the activity of E3 ligases or inhibiting DUBs that regulate Mcl-1 stability are also being explored.[1]
Quantitative Data on Mcl-1 Inhibitors
The development of specific Mcl-1 inhibitors has provided valuable tools to probe its function and has shown promise in preclinical and clinical studies. The following tables summarize key quantitative data for some of the leading Mcl-1 inhibitors.
| Inhibitor | Target | Binding Affinity (Kd or Ki) | Selectivity |
| S63845 | Mcl-1 | 0.19 nM (Kd)[11] | High selectivity over Bcl-2 and Bcl-xL[11] |
| AZD5991 | Mcl-1 | 0.17 nM (Kd)[1] | >5,000-fold vs Bcl-2, >8,000-fold vs Bcl-xL[10] |
| AMG-176 (Tapotoclax) | Mcl-1 | 0.13 nM (Ki)[9] | Selective over other Bcl-2 family members |
| Inhibitor | Cancer Type | Cell Line | IC50 / EC50 | Reference |
| S63845 | Multiple Myeloma | H929 | <0.1 µM (IC50)[8] | [8] |
| Acute Myeloid Leukemia | MOLM-13 | ~10 nM (IC50)[11] | [11] | |
| Non-Small Cell Lung Cancer | H23 | <1 µM (IC50) | [11] | |
| AZD5991 | Multiple Myeloma | MOLP-8 | 33 nM (EC50)[1][12] | [1][12] |
| Acute Myeloid Leukemia | MV4-11 | 24 nM (EC50)[1][12] | [1][12] | |
| Multiple Myeloma | Patient Samples (N=41) | 50-114 nM (IC50 for largest group)[13] | [13] | |
| AMG-176 | B-cell Lymphoma | OCI-LY1 (GCB-DLBCL) | 0.21 µM (IC50)[7] | [7] |
| B-cell Lymphoma | TMD8 (ABC-DLBCL) | 1.45 µM (IC50)[7] | [7] | |
| Chronic Lymphocytic Leukemia | Primary CLL cells | ~300 nM for cell death induction[14] | [14] |
Prognostic Significance of Mcl-1 Expression
High Mcl-1 expression has been correlated with poor prognosis in various cancers, highlighting its clinical relevance.
| Cancer Type | Number of Patients | Finding | Hazard Ratio (HR) | Reference |
| Non-Small Cell Lung Cancer (Stage 1-3A) | 80 | High Mcl-1 expression associated with significantly worse 5-year survival (68.3% vs. 93.1%).[15] | 3.983 (Multivariate)[15] | [6][15] |
| Acute Myeloid Leukemia (non-APL) | 141 | Higher Mcl-1 expression correlated with lower complete remission rate and shorter overall survival.[16] | (P=0.011 for OS)[16] | [16] |
Experimental Protocols
1. BH3 Profiling to Assess Mcl-1 Dependency
BH3 profiling is a functional assay that measures the mitochondrial sensitivity to pro-apoptotic BH3 peptides to determine a cell's dependence on specific anti-apoptotic proteins for survival.[3]
-
Principle: Cells are permeabilized to allow the entry of synthetic BH3 peptides that selectively inhibit different anti-apoptotic Bcl-2 family members. The subsequent mitochondrial outer membrane permeabilization (MOMP) is measured by the release of cytochrome c, typically quantified by flow cytometry.[17]
-
Protocol Outline:
-
Cell Preparation: Harvest a single-cell suspension and wash with PBS.
-
Permeabilization: Resuspend cells in a buffer containing a mild digitonin concentration to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Peptide Treatment: Incubate the permeabilized cells with a panel of BH3 peptides (e.g., BIM, BAD, NOXA, and a specific Mcl-1-targeting peptide like MS1) at various concentrations in a 96 or 384-well plate.[17]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[17]
-
Fixation and Staining: Fix the cells with formaldehyde and then stain for intracellular cytochrome c using a fluorescently labeled antibody.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The percentage of cells that have lost cytochrome c staining is quantified for each peptide treatment. A strong induction of cytochrome c release upon treatment with an Mcl-1-specific peptide indicates Mcl-1 dependency.[17]
-
2. Co-Immunoprecipitation (Co-IP) to Study Mcl-1 Interactions
Co-IP is used to identify proteins that interact with Mcl-1 within the cell.
-
Principle: An antibody specific to Mcl-1 is used to pull down Mcl-1 from a cell lysate. Any proteins that are bound to Mcl-1 will be co-precipitated. The precipitated proteins are then identified by Western blotting.
-
Protocol Outline:
-
Cell Lysis: Lyse cells in a gentle, non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[18]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Mcl-1 antibody.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against suspected interacting partners (e.g., Bak, Bax, Bim, USP9X).
-
3. In Vitro Ubiquitination Assay for Mcl-1
This assay determines if Mcl-1 can be ubiquitinated by a specific E3 ligase in a controlled, cell-free system.
-
Principle: Purified Mcl-1 protein is incubated with ubiquitin, E1 activating enzyme, an E2 conjugating enzyme, and a specific E3 ligase. The ubiquitination of Mcl-1 is then detected by Western blotting.
-
Protocol Outline:
-
Reaction Setup: In a microcentrifuge tube, combine a reaction buffer containing ATP with purified E1, E2, ubiquitin, the E3 ligase of interest, and the Mcl-1 substrate protein.[19]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the enzymatic cascade to proceed.[19]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and probe with an anti-Mcl-1 antibody or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated Mcl-1 indicates a positive result.[19]
-
4. Cycloheximide (CHX) Chase Assay to Determine Mcl-1 Half-life
This assay measures the stability of the Mcl-1 protein.
-
Principle: Cells are treated with cycloheximide, a protein synthesis inhibitor. The levels of Mcl-1 protein are then monitored over time by Western blotting to determine its rate of degradation.[20]
-
Protocol Outline:
-
Cell Treatment: Treat cultured cells with cycloheximide at a concentration sufficient to block protein synthesis.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120, 240 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells at each time point and determine the total protein concentration.
-
Western Blot Analysis: Separate equal amounts of protein from each time point by SDS-PAGE and probe for Mcl-1. Also, probe for a stable loading control protein (e.g., actin).
-
Densitometry and Half-life Calculation: Quantify the Mcl-1 band intensity at each time point and normalize to the loading control. Plot the relative Mcl-1 levels against time and calculate the half-life (the time it takes for the Mcl-1 protein level to decrease by 50%).
-
Visualizations
Caption: Mcl-1 Signaling Pathway.
Caption: Logical Relationship of Mcl-1 in Apoptosis.
Caption: Experimental Workflow for Assessing Mcl-1 Dependency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of Antiapoptotic MCL-1 Predicts Worse Overall Survival of Patients With Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 12. AZD5991 [openinnovation.astrazeneca.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
- 15. Overexpression of Antiapoptotic MCL-1 Predicts Worse Overall Survival of Patients With Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased MCL-1 expression predicts poor prognosis and disease recurrence in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-15: A Technical Guide to a Novel BH3 Mimetic for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mcl1-IN-15, a small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, and its overexpression is associated with tumor progression and resistance to chemotherapy. This compound acts as a BH3 mimetic, disrupting the interaction of Mcl-1 with pro-apoptotic proteins, thereby triggering programmed cell death in cancer cells. This document details the mechanism of action, quantitative data, and relevant experimental protocols for the evaluation of this compound and similar compounds in a cancer research setting.
Introduction to Mcl-1 Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic members (e.g., Bak, Bax, Bim, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate balance between these opposing factions prevents unwanted cell death. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Mcl-1.
Mcl-1 sequesters pro-apoptotic proteins, particularly the BH3-only proteins like Noxa and the effector protein Bak, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[1] The development of small molecules that mimic the BH3 domain of pro-apoptotic proteins, known as BH3 mimetics, represents a promising therapeutic strategy to restore apoptotic sensitivity in cancer cells. This compound is one such molecule designed to specifically inhibit Mcl-1.[2][3]
This compound: Mechanism of Action and Quantitative Data
This compound, also identified as compound 7 in its discovery publication, is a member of the 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide class of Mcl-1 inhibitors.[2][3] It was identified through high-throughput screening as a selective inhibitor of Mcl-1.[3]
Mechanism of Action
This compound functions by competitively binding to the hydrophobic BH3-binding groove on the surface of the Mcl-1 protein. This binding event displaces pro-apoptotic BH3-only proteins and the effector protein Bak from Mcl-1. The released Bak can then oligomerize with Bax at the mitochondrial outer membrane, leading to MOMP, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in apoptosis.[1][2]
Quantitative Data
The following table summarizes the available quantitative data for this compound and its more potent analog, compound 21, from the same chemical series. This data provides a benchmark for its activity and selectivity.
| Compound | Target | Assay Type | IC50 (μM) | Ki (nM) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Reference |
| This compound (Compound 7) | Mcl-1 | Fluorescence Polarization | 8.73 | Not Reported | Selective | Selective | [2][4] |
| Compound 21 | Mcl-1 | Fluorescence Polarization | Not Reported | 180 | >55-fold | >55-fold | [2][5] |
Note: While a specific Ki for this compound is not provided in the primary literature, the structurally related and more potent analog, compound 21, demonstrates nanomolar binding affinity and significant selectivity for Mcl-1 over other Bcl-2 family members.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other Mcl-1 inhibitors.
Synthesis of this compound (General Scheme)
This compound and its analogs are synthesized via a multi-step process. The general scheme involves the reaction of a substituted arylsulfonyl chloride with 4-amino-1-naphthol.
General Synthetic Scheme:
Caption: General synthesis workflow for this compound.
Protocol:
-
To a solution of 4-amino-1-naphthol in a suitable solvent (e.g., pyridine or dichloromethane with a base), add the desired substituted arylsulfonyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide.[2][6]
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity (IC50 and Ki) of inhibitors to Mcl-1 by measuring the displacement of a fluorescently labeled BH3 peptide.
Caption: Workflow for the Fluorescence Polarization binding assay.
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68).
-
In a 384-well plate, add the reaction buffer, recombinant human Mcl-1 protein (final concentration ~100 nM), and a fluorescently labeled BH3 peptide (e.g., Flu-Bid, final concentration ~10 nM).
-
Add serial dilutions of this compound or a DMSO control to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[3]
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Caption: Workflow for a cell viability assay.
Protocol (MTT):
-
Seed cancer cells (e.g., human leukemia cell lines like MOLM-13 or MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Caspase-3/7 Activity Assay
This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.
Protocol:
-
Seed and treat cells with this compound as described in the cell viability assay protocol.
-
After the desired incubation period (e.g., 24 hours), add a caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.[2]
Signaling Pathways
This compound perturbs the intrinsic apoptotic signaling pathway. The following diagram illustrates the central role of Mcl-1 and the mechanism of its inhibition by a BH3 mimetic.
Caption: Mcl-1 signaling pathway and inhibition by this compound.
In Vivo Studies
General Xenograft Study Workflow:
Caption: General workflow for an in vivo xenograft study.
Potent Mcl-1 inhibitors have demonstrated significant tumor growth inhibition and even regression in xenograft models of multiple myeloma and non-small cell lung cancer.[7][8][9]
Conclusion
This compound is a valuable research tool for investigating the role of Mcl-1 in cancer cell survival. As a selective BH3 mimetic, it provides a means to probe the dependencies of various cancer types on this anti-apoptotic protein. The data on its more potent analogs suggests that this chemical scaffold holds promise for the development of clinically relevant Mcl-1 inhibitors. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the preclinical evaluation of this compound and other novel Mcl-1 targeted therapies. Further optimization of this series for improved potency and pharmacokinetic properties will be crucial for its potential translation into a therapeutic agent.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mcl1-IN-15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mcl-1 (Myeloid cell leukemia 1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various human cancers, contributing to tumor survival and resistance to conventional therapies. Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade. The development of small molecule inhibitors targeting Mcl-1 is a promising strategy in cancer therapy. Mcl1-IN-15 is a small molecule inhibitor of Mcl-1, and this document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture-based assays.
This compound: Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below. Please note that the following data is based on available information for a compound marketed as "this compound". Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information.
| Property | Value |
| Molecular Weight | 757.32 g/mol |
| Chemical Formula | C40H42ClFN6O4S |
| Purity | >98% (typical, refer to lot-specific CoA) |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.57 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 757.32 g/mol * 1000 mg/g = 7.57 mg
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For a 10 mM stock solution from 7.57 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the primary DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is good practice to perform an intermediate dilution of the high-concentration stock solution in sterile cell culture medium before preparing the final working concentrations. For example, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Prepare the final working concentrations by diluting the intermediate solution into the appropriate volume of pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells. Do not store diluted aqueous solutions of the inhibitor.
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 is a central node in the regulation of apoptosis. Its activity is controlled by various upstream signaling pathways, and it functions by binding to and inhibiting the pro-apoptotic effector proteins Bak and Bax. Inhibition of Mcl-1 by small molecules like this compound disrupts this interaction, leading to the activation of Bak/Bax, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptosis.
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of preparing this compound stock and working solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions for cell culture.
Application Notes and Protocols for Mcl1-IN-15 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in a variety of human cancers, contributing to tumor progression and resistance to conventional therapies. Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, thereby preventing the initiation of the intrinsic apoptosis pathway. Consequently, Mcl-1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. Mcl1-IN-15 is an inhibitor of Mcl-1 that disrupts the Mcl-1/BH3 peptide interaction, triggering Bak/Bax-mediated apoptosis and exhibiting antitumor activity.[1] This document provides detailed application notes and protocols for the use of this compound in treating cancer cell lines.
Data Presentation
Biochemical and Cellular Activity
This compound has been identified as an inhibitor of the interaction between Mcl-1 and the BH3 peptide. While specific cellular growth inhibition data for this compound is not widely available, a closely related and more potent analog from the same chemical series, compound 21, has been shown to induce apoptosis in human leukemic cell lines.[2][3][4][5] The data presented below for compound 21 can be used as a strong reference for designing experiments with this compound, with the expectation that higher concentrations of this compound may be required to achieve similar effects.
| Compound | Assay Type | Target | IC50 / Ki | Cell Line | Effect | Reference |
| This compound (Compound 7) | Fluorescence Polarization | Mcl-1/BH3 Interaction | IC50: 8.73 μM | - | Biochemical Inhibition | [1] |
| Compound 21 (Analog of this compound) | Binding Assay | Mcl-1 | Ki: 180 nM | - | Biochemical Inhibition | [2][3][4][5] |
| Compound 21 (Analog of this compound) | Apoptosis Assay | - | - | MOLM-13, MV4-11 (Human Leukemia) | Induction of Caspase-3 activation and apoptosis | [2][3][4][5] |
Signaling Pathway and Experimental Workflow
Mcl-1 Signaling Pathway and Inhibition
The following diagram illustrates the role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action of this compound.
General Experimental Workflow for Evaluating this compound
This workflow outlines the key steps for assessing the efficacy of this compound in cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on its biochemical IC50 and data from similar compounds, is 1 µM to 50 µM. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask or 6-well plate and treat with the determined IC50 concentration of this compound for a specified time (e.g., 24, 48 hours).[2] Include vehicle-treated and untreated controls.
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine with the supernatant to include any floating apoptotic cells.[2]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[4]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3] Excite with a 488 nm laser and collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL3 channel.
Western Blotting for Apoptosis Markers
This protocol is to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bax, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the IC50 concentration of this compound for the desired time. Harvest and wash the cells with cold PBS, then lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Visualization: Add ECL substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression relative to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mcl1-IN-15 Treatment in NCI-H929 Multiple Myeloma Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key survival mechanism for MM cells is the overexpression of anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and its high expression levels in multiple myeloma are associated with poor prognosis and resistance to conventional therapies.[1][2] The dependence of MM cells on Mcl-1 for survival makes it a prime therapeutic target.[1][3] Mcl1-IN-15 is a potent and selective small molecule inhibitor of Mcl-1. This document provides detailed protocols for the treatment of the Mcl-1-sensitive human multiple myeloma cell line, NCI-H929, with this compound, and outlines key assays to assess its biological effects.
Mcl-1 Signaling in Multiple Myeloma
In multiple myeloma, various signaling pathways contribute to the upregulation and stabilization of the Mcl-1 protein, thereby promoting cell survival. Key pathways include the JAK/STAT, PI3K/AKT, and MAPK pathways, often activated by cytokines such as IL-6 present in the bone marrow microenvironment.[4][5] Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins like Bak and Bim.[1][6] Inhibition of Mcl-1 with a selective inhibitor like this compound is expected to release these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][6]
Caption: Mcl-1 Signaling Pathway in Multiple Myeloma.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on NCI-H929 cells based on reported data for other potent Mcl-1 inhibitors.[7][8]
Table 1: In Vitro Efficacy of this compound in NCI-H929 Cells
| Parameter | Value |
| Cell Line | NCI-H929 |
| Mcl-1 Binding Affinity (Ki) | < 1 nM |
| Growth Inhibition (GI50) | 30 - 200 nM |
| Caspase 3/7 Activation (EC50) | 50 - 300 nM |
Table 2: Selectivity Profile of this compound
| Parameter | Fold Selectivity (vs. Mcl-1) |
| Bcl-2 | > 1000-fold |
| Bcl-xL | > 1000-fold |
Experimental Protocols
NCI-H929 Cell Culture
NCI-H929 cells are grown in suspension and require specific culture conditions for optimal growth and viability.[9]
Materials:
-
NCI-H929 cell line (ATCC® CRL-9068™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
2-Mercaptoethanol
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
T-75 culture flasks
-
Centrifuge
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 0.05 mM 2-Mercaptoethanol.
-
Culture NCI-H929 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Maintain cell density between 0.1 x 10^5 and 1.0 x 10^6 cells/mL.
-
To subculture, gently pipette the cell suspension to break up clumps.
-
Determine cell viability and density using Trypan Blue exclusion and a hemocytometer.
-
Centrifuge the required number of cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a new flask at the desired seeding density.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
NCI-H929 cells
-
Complete growth medium
-
This compound (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed NCI-H929 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the GI50 value by plotting the percentage of viable cells against the log concentration of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[10]
Materials:
-
NCI-H929 cells
-
This compound (in DMSO)
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed NCI-H929 cells in 6-well plates at a density of 2 x 10^5 cells/mL.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot for Mcl-1 and Bim
Western blotting is used to detect changes in protein levels. In this context, it can be used to confirm the target engagement of this compound by observing the displacement of Bim from Mcl-1.[11]
Materials:
-
NCI-H929 cells
-
This compound (in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Mcl-1, anti-Bim)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat NCI-H929 cells with this compound for 4-6 hours.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a valuable tool for investigating the role of Mcl-1 in multiple myeloma. The protocols outlined in this document provide a framework for assessing the on-target effects of this inhibitor in the NCI-H929 cell line. The expected outcomes include dose-dependent growth inhibition and induction of apoptosis, confirming the Mcl-1 dependency of these cells and the efficacy of this compound. These studies are crucial for the preclinical evaluation of Mcl-1 inhibitors as a potential therapeutic strategy for multiple myeloma.
References
- 1. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mcl-1 is overexpressed in multiple myeloma and associated with relapse and shorter survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Silence of MCL-1 upstream signaling by shRNA abrogates multiple myeloma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone marrow microenvironment–derived signals induce Mcl-1 dependence in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NCI-H929 Cells [cytion.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing the Mcl-1 Inhibitor UMI-77 in a Pancreatic Cancer Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the Bcl-2 protein family, is a critical survival factor for various human cancers, including pancreatic cancer.[1][2] Its overexpression is associated with resistance to chemotherapeutic agents, making it an attractive therapeutic target.[2] This document provides detailed application notes and protocols for the use of UMI-77, a novel, selective small-molecule inhibitor of Mcl-1, in a pancreatic cancer xenograft mouse model. UMI-77 has demonstrated potent anti-tumor efficacy both in vitro and in vivo, offering a promising avenue for preclinical investigations.[1][3]
Mechanism of Action
UMI-77 selectively binds to the BH3 binding groove of the Mcl-1 protein with high affinity (Ki of 490 nM).[1][3][4] This binding disrupts the heterodimerization of Mcl-1 with pro-apoptotic proteins such as Bax and Bak.[1][3][4] By preventing Mcl-1 from sequestering Bax and Bak, UMI-77 facilitates their activation, leading to the induction of the intrinsic apoptotic pathway. This process is characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspase-3, ultimately resulting in cancer cell apoptosis.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of UMI-77 against pancreatic cancer.
Table 1: In Vitro Activity of UMI-77 in Pancreatic Cancer Cell Lines [1][5]
| Cell Line | IC50 (µM) |
| BxPC-3 | 3.4 |
| Panc-1 | 4.4 |
| Capan-2 | 5.5 |
| MiaPaCa-2 | 12.5 |
| AsPC-1 | 16.1 |
Table 2: In Vivo Efficacy of UMI-77 in BxPC-3 Xenograft Model [6][7]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| UMI-77 | 60 mg/kg, i.v., 5 days/week for 2 weeks | 56% - 65% |
| Vehicle Control | - | 0% |
Experimental Protocols
Cell Culture
-
Cell Line Maintenance: BxPC-3 human pancreatic adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Pancreatic Cancer Xenograft Mouse Model
-
Animal Model: Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old) are used for this study.[1][3]
-
Cell Implantation:
-
Harvest BxPC-3 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of RPMI-1640 medium and Matrigel.
-
Subcutaneously inject 1 x 106 BxPC-3 cells in a volume of 100 µL into the flank of each mouse.[8]
-
-
Tumor Growth and Group Assignment:
-
Drug Administration:
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., daily or every other day). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.[1]
-
-
Endpoint and Tissue Analysis:
-
At the end of the treatment period (e.g., day 21), euthanize the mice.[1]
-
Excise the tumors for further analysis.
-
Western Blot Analysis: Prepare tumor lysates to analyze the expression levels of pro-apoptotic markers (e.g., Bax, Bak) and survival markers (e.g., survivin).[1][3]
-
Apoptosis Detection: Perform in situ apoptosis detection assays (e.g., TUNEL staining) on tumor sections to confirm the induction of apoptosis.[1]
-
Preparation of UMI-77 for Injection
-
Due to its limited solubility in aqueous solutions, UMI-77 should be dissolved in a suitable vehicle. A common solvent is DMSO, which can then be further diluted.[5] For in vivo use, a formulation such as PEG300 and ddH2O in combination with a small amount of DMSO may be required.[5] It is crucial to perform solubility tests and ensure the final concentration of the solvent is non-toxic to the animals.
Expected Outcomes
Treatment with UMI-77 is expected to result in a significant reduction in tumor growth compared to the vehicle-treated control group.[1] Molecular analysis of the excised tumors should reveal an increase in the expression of pro-apoptotic proteins and a decrease in survival proteins.[1][3] Histological analysis is expected to show a higher number of apoptotic cells in the tumors from the UMI-77 treated group.[1] No significant weight loss or other signs of toxicity are anticipated at the 60 mg/kg dose.[1]
Conclusion
The Mcl-1 inhibitor UMI-77 presents a viable strategy for targeting pancreatic cancer. The protocols outlined in this document provide a framework for conducting preclinical studies in a xenograft mouse model to evaluate the efficacy and mechanism of action of Mcl-1 inhibitors. These studies are crucial for the further development of this class of therapeutic agents for the treatment of pancreatic and other Mcl-1 dependent cancers.
References
- 1. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 3. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 4. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
Protocol for Assessing Apoptosis after Mcl1-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a common feature in various cancers, contributing to tumor cell survival and resistance to therapy.[1][2] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[1][3][4]
Mcl1-IN-15 is a potent and selective inhibitor of Mcl-1. By binding to Mcl-1, it disrupts the interaction between Mcl-1 and pro-apoptotic proteins, freeing Bak and Bax to initiate the intrinsic apoptotic cascade.[1][5] This leads to the activation of executioner caspases, such as caspase-3 and caspase-7, ultimately resulting in programmed cell death.[6]
This document provides detailed protocols for assessing apoptosis in cancer cells following treatment with this compound. The described methods include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, a luminescent caspase-3/7 activity assay to measure executioner caspase activation, and western blotting to analyze the expression levels of key apoptosis-related proteins.
Mcl-1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action for an Mcl-1 inhibitor like this compound. Under normal conditions, Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax. Upon treatment with an Mcl-1 inhibitor, this sequestration is blocked, leading to Bak/Bax activation, MOMP, cytochrome c release, and subsequent caspase activation.
Caption: Mcl-1 signaling pathway and the mechanism of this compound.
Experimental Workflow for Apoptosis Assessment
A systematic approach is crucial for accurately evaluating the pro-apoptotic effects of this compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for assessing apoptosis after this compound treatment.
Experimental Protocols
Cell Culture and Treatment with this compound
This initial step involves culturing the cancer cell line of interest and treating it with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 6-well or 96-well, depending on the assay)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.[7]
-
Prepare serial dilutions of this compound in complete cell culture medium. It is advisable to perform a dose-response experiment (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions.[7]
-
Treat the cells with the various concentrations of this compound.
-
Include the following controls:
-
Untreated cells
-
Vehicle-treated cells (DMSO concentration should match the highest concentration used for this compound, typically <0.5%).[7]
-
-
Incubate the cells for the predetermined time points.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[8]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution (e.g., EDTA-based) or brief trypsinization.[10] Combine with the supernatant.
-
-
Washing:
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[7]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][9]
-
-
Flow Cytometry Analysis:
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | |||
| Vehicle Control (DMSO) | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) |
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases-3 and -7, which are activated during the final stages of apoptosis.[11] A common method utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[11][12]
Materials:
-
Treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12]
-
Remove the 96-well plate containing the treated and control cells from the incubator and let it equilibrate to room temperature.[12]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[12]
-
Measure the luminescence of each well using a luminometer.
Data Presentation:
| Treatment Group | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Untreated Control | ||
| Vehicle Control (DMSO) | ||
| This compound (Conc. 1) | ||
| This compound (Conc. 2) | ||
| This compound (Conc. 3) |
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic pathway. This can confirm the mechanism of action of this compound by observing changes in the levels of Bcl-2 family proteins and markers of apoptosis.
Key Proteins to Analyze:
-
Mcl-1: To confirm target engagement (note: some inhibitors can paradoxically stabilize the protein).[2][5]
-
Pro-apoptotic proteins: Bak, Bax, Bim[13]
-
Cleaved Caspase-3: A direct indicator of caspase cascade activation.
-
Cleaved PARP: A substrate of activated caspase-3 and a hallmark of apoptosis.[14]
-
Loading control: GAPDH or β-actin to ensure equal protein loading.[15]
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the proteins of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest and wash cells with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.[16]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Data Presentation:
| Treatment Group | Relative Mcl-1 Expression | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |
| Untreated Control | |||
| Vehicle Control (DMSO) | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) |
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. edspace.american.edu [edspace.american.edu]
Application Note: Characterizing Mcl-1 and Mcl1-IN-15 Interaction Using Fluorescence Polarization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] It plays a critical role in regulating the intrinsic pathway of apoptosis by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[2][4][5] Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression, poor prognosis, and resistance to conventional cancer therapies.[6][7] This makes Mcl-1 a highly attractive therapeutic target for the development of novel anti-cancer agents.
Mcl1-IN-15 is a small molecule inhibitor designed to disrupt the Mcl-1/BH3-peptide interaction, thereby promoting apoptosis in cancer cells dependent on Mcl-1 for survival.[8] Understanding the binding kinetics of such inhibitors is crucial for their development and optimization. Fluorescence Polarization (FP) is a robust, solution-based biophysical technique ideal for studying molecular interactions in a high-throughput format.[9][10][11][12] This application note provides a detailed protocol for determining the binding affinity of this compound to the Mcl-1 protein using a competitive fluorescence polarization assay.
Principle of the Fluorescence Polarization Assay
The FP assay is based on the principle that the rotational motion of a fluorescent molecule in solution affects the polarization of the light it emits after being excited by plane-polarized light.[10][12]
-
A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to significant depolarization of the emitted light, resulting in a low polarization signal .
-
When this fluorescent tracer binds to a much larger protein (like Mcl-1), its rotational motion is significantly slowed.
-
This slower tumbling of the protein-tracer complex results in less depolarization of the emitted light, leading to a high polarization signal .[13]
In a competitive binding assay, an unlabeled inhibitor (e.g., this compound) competes with the fluorescent tracer for the same binding site on the target protein. As the concentration of the inhibitor increases, it displaces the tracer from the protein, causing the tracer to tumble freely in solution again. This displacement leads to a dose-dependent decrease in the fluorescence polarization signal, which can be used to determine the inhibitor's binding affinity (Ki).
Figure 1: Principle of the competitive fluorescence polarization assay.
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic "effector" proteins like BAK and "BH3-only" proteins like BIM and PUMA.[2][4] This sequestration prevents the activation and oligomerization of BAK/BAX at the mitochondrial outer membrane, thus inhibiting apoptosis.[5] Mcl-1 inhibitors, such as this compound, bind to the hydrophobic groove of Mcl-1, mimicking the action of BH3-only proteins.[14] This competitive binding displaces pro-apoptotic proteins, freeing them to initiate the apoptotic cascade.
Figure 2: Mcl-1's role in apoptosis and its inhibition by this compound.
Materials and Reagents
-
Protein: Recombinant Human Mcl-1 protein (without transmembrane domain).
-
Inhibitor: this compound (or other test compounds).
-
Fluorescent Tracer: A fluorescently labeled peptide known to bind Mcl-1's BH3-binding groove (e.g., FAM-Bak BH3 peptide).
-
Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.
-
Microplates: Black, low-volume, 384-well non-binding surface microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
-
Solvent: 100% Dimethyl sulfoxide (DMSO) for compound dilution.
Experimental Protocols
Protocol 1: Saturation Binding Assay (Tracer Kd Determination)
This experiment determines the dissociation constant (Kd) of the fluorescent tracer for Mcl-1, which is essential for designing the competition assay.
-
Tracer Preparation: Prepare a 2X working solution of the fluorescent tracer (e.g., 2 nM) in Assay Buffer.
-
Protein Titration: Prepare a serial dilution of Mcl-1 protein in Assay Buffer. The concentration range should span from well below to well above the expected Kd. A typical starting concentration might be 2 µM.
-
Assay Plate Setup:
-
Add 10 µL of each Mcl-1 dilution to the wells of a 384-well plate.
-
Add 10 µL of Assay Buffer to "tracer only" control wells (for minimum polarization).
-
Add 10 µL of the 2X tracer working solution to all wells.
-
The final volume in each well will be 20 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the measured polarization values (mP) against the Mcl-1 concentration. Fit the data to a one-site binding model using non-linear regression to determine the Kd.
Protocol 2: Competitive Binding Assay (this compound Ki Determination)
This experiment measures the ability of this compound to displace the fluorescent tracer and determines its inhibition constant (Ki).
-
Reagent Preparation:
-
Prepare a 2X Mcl-1 protein solution in Assay Buffer. The optimal concentration is typically near the Kd value determined in Protocol 1.
-
Prepare a 2X fluorescent tracer solution in Assay Buffer at its final desired concentration (e.g., 1 nM).
-
Prepare a serial dilution of this compound in 100% DMSO, and then dilute these into Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound dilutions (or vehicle for control wells) to the appropriate wells.
-
Add 10 µL of the 2X Mcl-1/tracer pre-mixed solution to all wells except the "tracer only" controls.
-
Add 5 µL of Assay Buffer to bring the final volume to 20 µL.
-
Controls:
-
Minimum Polarization (Tracer only): 5 µL vehicle + 15 µL of 1.33X tracer.
-
Maximum Polarization (No inhibitor): 5 µL vehicle + 10 µL of 2X Mcl-1/tracer mix + 5 µL Assay Buffer.
-
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization.
-
Data Analysis:
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation (or a similar model appropriate for FP assays), which requires the Kd of the tracer and the concentrations of the tracer and protein used in the assay.[15]
-
Figure 3: Experimental workflow for the Mcl-1 competitive binding assay.
Data Presentation
Quantitative data should be organized clearly for comparison. The following table provides an example of how to summarize the binding kinetics data.
| Compound | Tracer Used | Tracer Kd (nM) | IC50 (µM) | Ki (µM) |
| This compound | FAM-Bak BH3 | User Determined | 8.73[8] | Calculated |
| Control Compound | FAM-Bak BH3 | User Determined | User Determined | Calculated |
Note: The IC50 value is sourced from existing literature. Kd and Ki values are dependent on specific experimental conditions and must be determined empirically.
Conclusion
The fluorescence polarization assay is a powerful, homogeneous, and high-throughput compatible method for characterizing the binding kinetics of inhibitors to Mcl-1. The protocols outlined in this application note provide a robust framework for determining the binding affinity of this compound and can be adapted for screening and characterizing other potential Mcl-1 inhibitors, thereby accelerating the drug discovery process for this important cancer target.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Demonstrating Mcl-1/Bim Interaction Disruption by Mcl1-IN-15 using Co-Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a common feature in various cancers, contributing to tumor cell survival and resistance to therapies.[1] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic BH3-only proteins, such as Bim, thereby preventing the activation of the apoptotic cascade.[2] The disruption of the Mcl-1/Bim interaction is a promising therapeutic strategy to induce apoptosis in cancer cells dependent on Mcl-1 for survival.
Mcl1-IN-15 is a small molecule inhibitor of Mcl-1 with an IC50 of 8.73 μM.[3] It is designed to inhibit the interaction between Mcl-1 and pro-apoptotic proteins like Bim, leading to the activation of the Bak/Bax-mediated apoptotic pathway and exhibiting antitumor activity.[3] This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) followed by Western blotting to demonstrate and quantify the disruption of the Mcl-1/Bim interaction in cancer cells upon treatment with this compound.
Mcl-1/Bim Signaling Pathway in Apoptosis
Under normal physiological conditions, Mcl-1 binds to and sequesters the pro-apoptotic protein Bim, preventing it from activating the downstream effectors of apoptosis, Bax and Bak. This sequestration is crucial for cell survival. Upon the introduction of an Mcl-1 inhibitor like this compound, the inhibitor competitively binds to the BH3-binding groove of Mcl-1. This prevents Mcl-1 from binding to Bim. The released Bim is then free to activate Bax and Bak, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Experimental Workflow
The overall experimental workflow to demonstrate the disruption of the Mcl-1/Bim interaction by this compound involves treating Mcl-1-dependent cancer cells with the inhibitor, followed by cell lysis, co-immunoprecipitation of the Mcl-1 protein complex, and subsequent detection of the co-precipitated Bim by Western blotting.
Protocols
Materials and Reagents
-
Cell Line: H929 (multiple myeloma cell line, known to be Mcl-1 dependent) or other suitable cancer cell line.
-
This compound: MedChemExpress (or equivalent).
-
DMSO: Vehicle control.
-
Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.
-
Co-IP Lysis/Wash Buffer: 1% CHAPS, 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.[2]
-
Antibodies:
-
Primary antibody for Immunoprecipitation: Anti-Mcl-1 antibody (e.g., Santa Cruz Biotechnology, sc-819).[2]
-
Isotype control for Immunoprecipitation: Normal rabbit IgG.
-
Primary antibodies for Western Blotting: Anti-Bim antibody (e.g., Cell Signaling Technology, #2819), Anti-Mcl-1 antibody.[2]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Protein A/G Agarose Beads: (e.g., Santa Cruz Biotechnology).
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Enhanced Chemiluminescence (ECL) substrate.
-
BCA Protein Assay Kit.
Experimental Procedure
1. Cell Culture and Treatment: a. Culture H929 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. b. Seed cells at a density of 1 x 10^7 cells per treatment condition. c. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 μM) or DMSO (vehicle control) for 4-6 hours.
2. Cell Lysis: a. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in 1 mL of ice-cold Co-IP lysis buffer. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube. g. Determine the protein concentration of the lysate using a BCA protein assay.
3. Pre-clearing the Lysate: a. To 1 mg of total protein lysate, add 20 μL of Protein A/G agarose bead slurry. b. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube.
4. Immunoprecipitation (IP): a. To the pre-cleared lysate, add 2-4 μg of anti-Mcl-1 antibody or normal rabbit IgG (isotype control). b. Incubate overnight at 4°C with gentle rotation. c. Add 30 μL of Protein A/G agarose bead slurry to each IP reaction. d. Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
5. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads three times with 1 mL of ice-cold Co-IP lysis buffer. After the final wash, carefully remove all residual buffer.
6. Elution: a. Resuspend the beads in 40 μL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Centrifuge at 14,000 x g for 1 minute and collect the supernatant.
7. Western Blot Analysis: a. Load the eluted samples and an input control (20-30 μg of the initial cell lysate) onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against Bim overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Detect the protein bands using an ECL substrate and an imaging system. j. Strip and re-probe the membrane with an anti-Mcl-1 antibody to confirm the successful immunoprecipitation of Mcl-1.
Data Presentation
The results of the co-immunoprecipitation experiment can be quantified by densitometry analysis of the Western blot bands. The amount of Bim co-immunoprecipitated with Mcl-1 is expected to decrease in a dose-dependent manner with this compound treatment.
Table 1: Densitometric Analysis of Co-Immunoprecipitated Bim
| This compound (μM) | Mcl-1 IP: Bim Band Intensity (Arbitrary Units) | % Disruption of Mcl-1/Bim Interaction |
| 0 (DMSO) | 1000 | 0% |
| 1 | 650 | 35% |
| 5 | 250 | 75% |
| 10 | 50 | 95% |
Note: The values in this table are representative and will vary depending on the experimental conditions.
Corroborative Assays
To further validate the findings from the Co-IP experiment, additional assays can be performed to assess the downstream consequences of Mcl-1/Bim disruption.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in cell viability is expected with increasing concentrations of this compound.
Protocol:
-
Seed cells in a 96-well plate.
-
Treat with serial dilutions of this compound for 48-72 hours.[1]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm.[1]
Table 2: Cell Viability (MTT Assay) Results
| This compound (μM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (DMSO) | 1.2 ± 0.05 | 100% |
| 1 | 0.9 ± 0.04 | 75% |
| 5 | 0.5 ± 0.03 | 42% |
| 10 | 0.2 ± 0.02 | 17% |
| 20 | 0.1 ± 0.01 | 8% |
Note: The values in this table are representative.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. An increase in the apoptotic cell population is expected following treatment with this compound.
Protocol:
-
Treat cells with this compound as described for the Co-IP experiment.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.[4]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).[4]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Table 3: Apoptosis (Annexin V/PI) Assay Results
| This compound (μM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (DMSO) | 3.5% | 1.2% | 4.7% |
| 1 | 10.2% | 3.8% | 14.0% |
| 5 | 25.6% | 8.9% | 34.5% |
| 10 | 45.1% | 15.4% | 60.5% |
Note: The values in this table are representative.
Conclusion
This application note provides a comprehensive set of protocols to effectively demonstrate that this compound disrupts the critical Mcl-1/Bim protein-protein interaction in cancer cells. The primary co-immunoprecipitation assay, supported by cell viability and apoptosis assays, offers a robust methodology for researchers and drug development professionals to characterize the mechanism of action of Mcl-1 inhibitors and evaluate their potential as anti-cancer agents.
References
Application Notes and Protocols for Time-Resolved Fluorescence Energy Transfer (TR-FRET) Mcl-1 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a hallmark of various human cancers, contributing to tumor survival and resistance to conventional therapies.[1][2] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins such as Bak and Bim, thereby inhibiting the intrinsic pathway of apoptosis.[1][2][3] This central role in cancer cell survival has established Mcl-1 as a high-priority therapeutic target for the development of novel anticancer agents.[1]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, sensitive, and homogeneous assay technology ideal for high-throughput screening (HTS) and characterization of protein-protein interactions.[1][4] This application note provides a detailed protocol for a competitive binding TR-FRET assay designed to identify and characterize inhibitors of the Mcl-1 protein.
Principle of the TR-FRET Mcl-1 Assay
The Mcl-1 TR-FRET assay is a competitive binding assay that measures the displacement of a fluorescently labeled peptide from the Mcl-1 protein by a potential inhibitor. The assay relies on the principle of fluorescence resonance energy transfer between a donor fluorophore and an acceptor fluorophore.[1]
In this system, a recombinant Mcl-1 protein is tagged (e.g., with a Maltose Binding Protein (MBP) or 6X-Histidine tag). A long-lifetime terbium (Tb) chelate, serving as the FRET donor, is conjugated to an antibody that specifically binds the tag on the Mcl-1 protein. A peptide derived from the BH3 domain of a pro-apoptotic protein like Bak, labeled with a suitable acceptor fluorophore such as fluorescein isothiocyanate (FITC), acts as the tracer.[1]
When the FITC-labeled Bak-BH3 peptide is bound to the Mcl-1 protein, the donor (Tb) and acceptor (FITC) are in close proximity, allowing for FRET to occur upon excitation of the donor. This results in a high TR-FRET signal. When a competitive inhibitor is introduced, it binds to the same pocket on Mcl-1, displacing the FITC-Bak-BH3 peptide. This separation of the donor and acceptor leads to a decrease in the TR-FRET signal.[1] The magnitude of this decrease is proportional to the binding affinity and concentration of the inhibitor.[1]
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
Experimental Workflow
The following diagram illustrates the general workflow for performing the Mcl-1 TR-FRET assay.
Experimental Protocols
Materials and Reagents
| Reagent | Example Supplier | Catalog Number |
| Recombinant Human Mcl-1 (MBP-tagged) | BenchChem | Contact Supplier |
| FITC-Bak-BH3 Peptide | BenchChem | Contact Supplier |
| Anti-MBP-Terbium Antibody | BenchChem | Contact Supplier |
| Assay Buffer | BPS Bioscience | Varies with kit |
| 384-well low-volume, non-binding plates | Corning | 3724 or similar |
| Mcl-1 Inhibitor (e.g., VU0661013) | BenchChem | Varies |
| DMSO | Sigma-Aldrich | D2650 |
Reagent Preparation
-
Assay Buffer: Prepare the 1x Assay Buffer by diluting the concentrated stock as per the manufacturer's instructions.[5][6]
-
Compound Dilution: Prepare a serial dilution of the test compound (inhibitor) in DMSO. Subsequently, dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.[1][5]
-
Assay Mixture Preparation: Prepare a master mix of the assay reagents in Assay Buffer. The final concentrations of the components may require optimization but can be started based on the recommendations in the table below.[1]
| Component | Recommended Final Concentration |
| Mcl-1-MBP Protein | 1 nM |
| FITC-Bak-BH3 Peptide | 300 nM |
| Anti-MBP-Terbium Antibody | 1 nM |
Assay Procedure
-
Plate Setup:
-
Add the diluted compound solutions to the appropriate wells of a 384-well plate.
-
Include the following controls:
-
-
Reagent Addition: Add the prepared assay mixture to all wells containing the compound and the positive control wells.
-
Incubation: Incubate the plate for 1 to 3 hours at room temperature, protected from light.[1][7][8]
-
Data Acquisition: Measure the TR-FRET signal using a compatible plate reader with the following settings:
Data Presentation and Analysis
Data Calculation
-
TR-FRET Ratio: Calculate the TR-FRET ratio for each well by dividing the acceptor emission signal (520 nm) by the donor emission signal (620 nm).[1][9]
-
Ratio = (Emission at 520 nm) / (Emission at 620 nm)
-
-
Percent Inhibition: The change in the TR-FRET signal is used to determine the inhibitory activity. This can be expressed as percent inhibition relative to the controls.
-
% Inhibition = 100 * (1 - [(Sample Ratio - Negative Control Ratio) / (Positive Control Ratio - Negative Control Ratio)])
-
Data Visualization and Interpretation
-
Dose-Response Curve: Plot the percent inhibition values against the logarithm of the inhibitor concentration.
-
IC50 Determination: Fit the resulting dose-response curve using a four-parameter logistic equation (variable slope) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the specific FRET signal.[1]
| Parameter | Description |
| TR-FRET Ratio | The ratio of acceptor emission to donor emission, indicative of FRET efficiency. |
| IC50 | The concentration of an inhibitor at which 50% of the tracer peptide is displaced. |
| Z'-factor | A statistical parameter used to assess the quality and robustness of the assay for HTS. A Z' > 0.5 is generally considered excellent. |
Summary
The TR-FRET Mcl-1 assay is a powerful tool for the discovery and characterization of Mcl-1 inhibitors. Its homogeneous format, high sensitivity, and suitability for high-throughput screening make it an invaluable methodology in academic research and drug development.[7][10] By providing a quantitative measure of inhibitor potency, this assay plays a crucial role in the development of novel therapeutics targeting Mcl-1-dependent cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. MCL-1 TR-FRET Assay Kit - BPS Bioscience [bioscience.co.uk]
Troubleshooting & Optimization
Mcl1-IN-15 Technical Support Center: Navigating Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the Mcl-1 inhibitor, Mcl1-IN-15. The following sections address common solubility issues and provide standardized protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the handling and use of this compound, with a focus on overcoming solubility hurdles.
Q1: My this compound powder will not dissolve in aqueous buffers like PBS. What should I do?
A1: It is expected that this compound, like many small molecule inhibitors, will have low aqueous solubility. Direct dissolution in aqueous buffers is generally not recommended. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: Your final experimental concentration may be above the aqueous solubility limit of the compound. Try using a lower final concentration.
-
Optimize Final DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[1]
-
Use a Co-solvent: In some instances, adding a small amount of a water-miscible organic co-solvent to your aqueous buffer can improve solubility.
-
Gentle Warming and Sonication: After diluting the DMSO stock, gentle warming (e.g., to 37°C) and brief sonication can help redissolve any precipitate. Always visually inspect the solution for clarity before use.[2]
Q3: What is the best organic solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of many small molecule inhibitors.[3][4] For specific applications where DMSO may be unsuitable, other organic solvents can be considered. A summary of common solvents is provided in the table below.
Q4: How should I store my this compound stock solution?
A4: Stock solutions in an anhydrous organic solvent like DMSO should be stored at -20°C or -80°C.[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[5]
Q5: I am observing lower than expected potency in my cell-based assay. Could this be related to solubility?
A5: Yes, poor solubility can lead to an overestimation of the IC50 value. If the compound precipitates in the cell culture medium, the actual concentration of the soluble, active compound will be lower than the nominal concentration you added. To verify this, you can perform a pre-assay solubility check by preparing your highest concentration in the assay medium, incubating for the duration of your experiment, and then centrifuging to see if a pellet forms.
Recommended Solvents for Small Molecule Inhibitors
While specific solubility data for this compound is not publicly available, the following table provides a list of common solvents used for similar small molecule inhibitors. It is recommended to start with DMSO.
| Solvent | Properties and Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful and versatile solvent for creating high-concentration stock solutions. It is miscible with water and most organic solvents. Keep the final concentration in assays low (typically <0.5%) and always use a vehicle control.[1] |
| Ethanol | A less polar solvent than DMSO, sometimes used as a co-solvent to improve aqueous solubility. Can have biological effects at higher concentrations. |
| Dimethylformamide (DMF) | Similar to DMSO in its solvent properties but can be more toxic to cells.[6] Use with caution and ensure it is appropriate for your experimental system. |
Solubility of Other Mcl-1 Inhibitors (for reference)
The table below summarizes publicly available solubility data for other Mcl-1 inhibitors. This information is provided as a general reference for the expected solubility characteristics of this class of compounds.
| Compound | Solubility | pH | Reference |
| Compound 10 | 2 µg/mL | 6.8 | [7] |
| Compound 13 | 85 µg/mL | 6.8 | [7] |
| Compound 17 | 39 µg/mL | 6.8 | [7] |
| Compound 26 | 15 mg/mL | 7.8 | [3][5] |
Experimental Protocols
The following are generalized protocols for working with this compound. They should be optimized for your specific experimental setup.
Protocol 1: Preparation of a Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or sonicate in a water bath for short intervals until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: General In Vitro Assay (e.g., Kinase Assay)
-
Serial Dilution: Prepare a serial dilution of your this compound DMSO stock solution in 100% DMSO. This step is crucial to avoid precipitation when diluting into the aqueous assay buffer.
-
Dilution into Assay Buffer: Add a small volume of each DMSO dilution to the assay buffer. The final DMSO concentration should be kept constant across all wells (including controls) and should be as low as possible (e.g., ≤0.5%).
-
Assay Components: Add other assay components (e.g., enzyme, substrate, ATP) as per your specific protocol.
-
Incubation and Detection: Incubate for the required time at the appropriate temperature and then measure the signal using a plate reader.
Protocol 3: General Cell-Based Assay (e.g., Viability Assay)
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. It is recommended to first make an intermediate dilution from your DMSO stock into a larger volume of medium and then perform subsequent dilutions. Ensure you mix thoroughly at each step.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
Visual Guides
The following diagrams illustrate key workflows and pathways related to this compound.
Caption: A logical workflow for preparing and using a poorly soluble compound like this compound.
Caption: The role of Mcl-1 in apoptosis and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mcl1-IN-15 Off-Target Effects in Cardiomyocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Mcl1-IN-15, a myeloid cell leukemia 1 (Mcl-1) inhibitor, in cardiomyocytes. While this compound is designed to inhibit Mcl-1, its use in cardiac muscle cells can lead to unintended consequences due to the essential role of Mcl-1 in cardiomyocyte survival and function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the anti-apoptotic protein Mcl-1 with an IC50 of 8.73 μM.[1] It functions by binding to the BH3-binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteins like Bak and Bax. This disruption of the Mcl-1/Bak or Mcl-1/Bax complex leads to the activation of the intrinsic apoptosis pathway in susceptible (e.g., cancer) cells.[1][2]
Q2: I'm observing increased cell death and reduced viability in my cardiomyocyte cultures after treatment with this compound. Is this an expected off-target effect?
Yes, this is a likely on-target effect in a non-cancerous cell type that relies on Mcl-1 for survival. Mcl-1 is crucial for the survival and normal function of cardiomyocytes.[3][4] Its inhibition can lead to a rapid decline in cardiomyocyte viability. Genetic deletion of Mcl-1 in mouse hearts results in lethal cardiomyopathy.[3][5] Therefore, the observed cell death is likely a consequence of on-target Mcl-1 inhibition in a cell type that is highly dependent on this protein for survival, rather than a classical "off-target" effect on an unrelated protein.
Q3: What is the underlying mechanism of this compound-induced cardiotoxicity?
The cardiotoxicity of Mcl-1 inhibitors is primarily an on-target effect. Mcl-1 plays a critical role in maintaining mitochondrial homeostasis and preventing apoptosis in cardiomyocytes.[3][6] Inhibition of Mcl-1 in these cells can lead to:
-
Mitochondrial Dysfunction: Disruption of mitochondrial morphology, dynamics, and respiratory function.[5][6]
-
Impaired Autophagy: Reduced ability of the cardiomyocytes to clear damaged components.
-
Activation of Apoptosis: Release of pro-apoptotic factors from the mitochondria, leading to programmed cell death.[3]
-
Necrosis: Some studies suggest that Mcl-1 inhibitor-induced cardiotoxicity may also involve necrotic cell death pathways.[7]
Q4: Are there alternative compounds to this compound with a potentially better cardiac safety profile?
The cardiotoxicity observed with Mcl-1 inhibitors is considered a class effect, meaning it is likely to be a characteristic of most molecules that inhibit Mcl-1 function.[8] However, some alternative strategies being explored include:
-
Mcl-1 Degraders: These molecules, such as PROTACs (Proteolysis Targeting Chimeras), aim to induce the degradation of the Mcl-1 protein rather than just inhibiting its function. The rationale is that degrading Mcl-1 may not lead to the same toxic accumulation and cellular rewiring seen with inhibitors.[7]
-
Indirect Mcl-1 Inhibitors: Compounds that downregulate Mcl-1 expression, for example, by inhibiting its transcription (e.g., CDK9 inhibitors), may offer a different safety profile.
Q5: How can I assess the cardiotoxicity of this compound in my experiments?
Several in vitro assays can be used to evaluate the potential cardiotoxic effects of this compound. These include:
-
Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to measure overall cell health.
-
Apoptosis Assays: (e.g., Caspase-3/7 activity, Annexin V staining) to quantify programmed cell death.
-
Mitochondrial Function Assays: (e.g., Seahorse XF Analyzer, JC-1 staining) to assess mitochondrial respiration and membrane potential.
-
Cardiac Troponin Release Assays: Measurement of troponin I or T in the cell culture supernatant is a sensitive and specific marker of cardiomyocyte injury. Several clinical trials of Mcl-1 inhibitors were halted due to elevated troponin levels.[8]
-
Functional Assays: Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to measure effects on contractility, beating rate, and electrophysiology.[6][9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cardiomyocyte death at expected efficacious concentration for cancer cells. | On-target toxicity due to high Mcl-1 dependence in cardiomyocytes.[3][4] | 1. Dose-Response Curve: Perform a detailed dose-response and time-course experiment to determine the lowest concentration and shortest exposure time that shows the desired effect in your target (cancer) cells while minimizing cardiomyocyte toxicity. 2. Intermittent Dosing: Consider an intermittent dosing schedule (e.g., treat for a short period, then remove the compound) to allow cardiomyocytes to potentially recover. 3. Co-culture System: If studying the effect on cancer cells, consider a co-culture system where only the cancer cells are treated before being co-cultured with cardiomyocytes. |
| Changes in cardiomyocyte morphology and beating rhythm. | Disruption of mitochondrial dynamics and cytoskeletal organization due to Mcl-1 inhibition.[6] | 1. High-Content Imaging: Use high-content imaging with mitochondrial and cytoskeletal stains (e.g., MitoTracker, Phalloidin) to quantify morphological changes. 2. Functional Assessment: Employ techniques like video microscopy or impedance-based systems to quantify changes in beating rate and rhythm. 3. Mitochondrial Rescue: Investigate if co-treatment with mitochondrial protective agents can mitigate these effects. |
| Unexpected increase in Mcl-1 protein levels after treatment. | Mcl-1 inhibitors can stabilize the Mcl-1 protein, leading to its accumulation.[7] This accumulation is linked to cardiomyocyte necrosis. | 1. Western Blot Analysis: Perform a time-course western blot to monitor Mcl-1 protein levels following treatment. 2. Consider Mcl-1 Degraders: If protein accumulation is a concern, explore the use of Mcl-1 degraders as an alternative strategy.[7] |
| Difficulty translating in vitro findings to in vivo models. | The cardiac microenvironment and systemic effects can influence cardiotoxicity. | 1. Use of hiPSC-CMs: Utilize hiPSC-derived cardiomyocytes as they are considered a more predictive in vitro model for human cardiotoxicity.[6][9][10] 2. In Vivo Biomarkers: In animal models, closely monitor cardiac biomarkers like troponin T and I in the plasma. |
Quantitative Data Summary
Table 1: In Vivo Cardiotoxicity of Selected Mcl-1 Inhibitors
| Compound | Animal Model | Dosing | Key Cardiac Finding | Reference |
| AZD5991 | Human Clinical Trial | Intravenous | Elevated cardiac troponins | [8] |
| AMG 397 | Human Clinical Trial | Not specified | Elevated troponin-I | [7] |
| ABBV-467 | Human Clinical Trial | Not specified | Elevated troponin-I & T | [7] |
| Mcl-1 Deletion | Mouse (cardiac-specific) | Genetic Deletion | Lethal dilated cardiomyopathy | [3][5] |
Experimental Protocols
Protocol 1: Assessment of Cardiomyocyte Viability using a Luminescent ATP Assay
-
Cell Plating: Plate hiPSC-derived cardiomyocytes in a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well. Allow cells to recover and resume spontaneous beating for 48-72 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay Procedure: a. Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature. b. Add a volume of the reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percent viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1 Staining
-
Cell Plating and Treatment: Plate and treat cardiomyocytes with this compound as described in Protocol 1.
-
JC-1 Staining: a. Prepare a 5 µg/mL working solution of JC-1 stain in pre-warmed cell culture medium. b. Remove the compound-containing medium from the cells and wash once with warm PBS. c. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Image Acquisition: a. Wash the cells twice with warm PBS. b. Add fresh pre-warmed medium. c. Image the cells using a fluorescence microscope or a high-content imaging system. Use filter sets for green fluorescence (monomers, indicating depolarized mitochondria) and red fluorescence (J-aggregates, indicating polarized mitochondria).
-
Data Analysis: Quantify the red and green fluorescence intensity per cell or per well. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Functions of Mcl-1: Insights From Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. captortherapeutics.com [captortherapeutics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ncardia.com [ncardia.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mcl-1 Protein Stabilization After Mcl1-IN-15 Treatment
Welcome to the technical support center for researchers studying Mcl-1 protein stabilization following treatment with Mcl1-IN-15. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We observe an unexpected increase in total Mcl-1 protein levels after treating cells with this compound, an Mcl-1 inhibitor. Is this a known phenomenon?
A1: Yes, the accumulation of Mcl-1 protein following treatment with Mcl-1 inhibitors is a documented effect.[1][2][3] While seemingly counterintuitive for an inhibitor, this is due to post-translational stabilization of the Mcl-1 protein rather than an increase in its synthesis.[2][3] Mcl-1 is an inherently unstable protein with a very short half-life, often less than an hour.[4][5] The binding of inhibitors like this compound can induce conformational changes that protect Mcl-1 from its normal degradation pathways.[2]
Q2: What is the proposed mechanism for Mcl-1 protein stabilization by Mcl-1 inhibitors?
A2: The stabilization of Mcl-1 by its inhibitors is a multi-faceted process involving the ubiquitin-proteasome system. Key mechanisms include:
-
Defective Ubiquitination: Mcl-1 inhibitors can interfere with the ubiquitination of Mcl-1 by E3 ligases such as Mule and β-TRCP, marking it for proteasomal degradation.[2][6] This can be due to a transient decrease in the expression of E3 ligases or by sterically hindering their access to Mcl-1.[2]
-
Enhanced Deubiquitination: Inhibitor binding can promote the removal of ubiquitin chains from Mcl-1 by deubiquitinases (DUBs) like USP9x.[2][6]
-
Alteration of Protein-Protein Interactions: Mcl-1 inhibitors can disrupt the interaction between Mcl-1 and pro-apoptotic proteins like Noxa.[2][7] Noxa is known to promote Mcl-1 degradation.[2]
-
Phosphorylation Changes: The stability of Mcl-1 is also regulated by phosphorylation. For instance, ERK-mediated phosphorylation at Threonine 163 (Thr163) enhances Mcl-1 stability, while GSK3β-mediated phosphorylation at Serine 159 (Ser159) promotes its degradation.[2][8] Some Mcl-1 inhibitors have been shown to induce ERK-mediated phosphorylation at Thr163, contributing to protein stability.[6][7]
Q3: How can I experimentally verify that the observed increase in Mcl-1 is due to protein stabilization?
A3: A cycloheximide (CHX) chase assay is the standard method to determine protein half-life. CHX inhibits protein synthesis, allowing you to monitor the degradation rate of existing proteins over time. By comparing the half-life of Mcl-1 in vehicle-treated versus this compound-treated cells, you can determine if the inhibitor is extending its stability.
Q4: Despite Mcl-1 protein accumulation, we still observe apoptosis in our cell line. How is this possible?
A4: This is a key aspect of how Mcl-1 inhibitors function. Although the total Mcl-1 protein level increases, the inhibitor occupies the BH3-binding groove, preventing Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax.[2][9] The release of Bak and Bax allows them to oligomerize and initiate the apoptotic cascade.[2][9] Therefore, even with elevated Mcl-1 levels, its anti-apoptotic function is neutralized.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Western Blotting for Mcl-1
Issue 1: Weak or No Mcl-1 Signal
| Possible Cause | Troubleshooting Suggestion |
| Low Protein Abundance | Mcl-1 has a short half-life; ensure rapid sample processing on ice with protease and phosphatase inhibitors. Increase the total protein loaded onto the gel. |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and consider overnight incubation at 4°C. Ensure the secondary antibody is appropriate for the primary antibody. |
| Poor Protein Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for a protein of Mcl-1's size (around 35-40 kDa).[8] |
| Inactive Reagents | Use fresh lysis buffer, sample buffer with a reducing agent, and ECL substrate. |
Issue 2: Unexpected or Multiple Mcl-1 Bands
| Possible Cause | Troubleshooting Suggestion |
| Protein Degradation | Add fresh protease inhibitors to your lysis buffer and keep samples on ice. Shorter bands may represent cleavage products. Mcl-1 can be cleaved by caspases during apoptosis, which may be induced by your treatment.[10] |
| Post-Translational Modifications | Phosphorylation can cause shifts in Mcl-1's apparent molecular weight. Treat a control sample with a phosphatase to see if the bands collapse into a single band. |
| Protein Dimers or Multimers | Ensure complete denaturation and reduction of your samples by adding fresh DTT or β-mercaptoethanol to your loading buffer and boiling for 5-10 minutes.[1] |
| Splice Variants | Mcl-1 has splice variants, such as Mcl-1S, which is pro-apoptotic and has a lower molecular weight. Confirm the specificity of your antibody to the intended isoform. |
| Non-Specific Antibody Binding | Optimize your primary and secondary antibody concentrations. Ensure adequate blocking (e.g., 5% non-fat milk or BSA in TBST for 1 hour). Run a negative control (e.g., a cell lysate known not to express Mcl-1) if possible.[11] |
Cycloheximide (CHX) Chase Assay
Issue: Inconsistent Mcl-1 Degradation Rates
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal CHX Concentration | The optimal concentration of CHX can be cell line-dependent. Perform a dose-response curve to determine the lowest effective concentration that fully inhibits protein synthesis without causing excessive toxicity. |
| Cell Health and Confluency | Ensure cells are in a logarithmic growth phase and at a consistent confluency for all experimental conditions. Stressed or overly confluent cells can have altered protein turnover rates. |
| Inconsistent Timing | Harvest cells precisely at the indicated time points after CHX addition. |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for Mcl-1 Half-Life
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment.
-
Treatment: Treat cells with either this compound at the desired concentration or a vehicle control for a predetermined time.
-
Inhibition of Protein Synthesis: Add cycloheximide (e.g., 50-100 µg/mL) to the culture medium. The "0 hour" time point should be harvested immediately before adding CHX.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 0.5, 1, 2, 4, and 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Analyze equal amounts of total protein from each time point by SDS-PAGE and Western blot using an anti-Mcl-1 antibody. Also, probe for a stable loading control protein (e.g., β-actin or GAPDH).
-
Densitometry and Half-Life Calculation: Quantify the Mcl-1 band intensity for each time point using image analysis software. Normalize the Mcl-1 signal to the loading control. Plot the relative Mcl-1 intensity (as a percentage of the 0-hour time point) against time on a semi-logarithmic graph to calculate the half-life.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Mcl-1 Ubiquitination
This protocol is designed to assess changes in Mcl-1 ubiquitination following this compound treatment.
-
Cell Treatment: Treat cells with this compound or a vehicle control. It is also recommended to include a positive control group treated with a proteasome inhibitor (e.g., MG132) to induce the accumulation of ubiquitinated proteins.[6]
-
Cell Lysis: Lyse cells in a Co-IP lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM) to preserve ubiquitin chains.
-
Pre-clearing: Pre-clear the lysates by incubating them with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysates and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting. Probe one membrane with an anti-ubiquitin antibody to detect ubiquitinated Mcl-1 and another with an anti-Mcl-1 antibody to confirm successful immunoprecipitation.
Visualizations
Signaling Pathway of Mcl-1 Stability Regulation
Caption: Regulation of Mcl-1 protein stability and the effects of this compound.
Experimental Workflow for Mcl-1 Half-Life Determination
Caption: Workflow for determining Mcl-1 protein half-life using a CHX chase assay.
Logical Relationship of Mcl-1 Inhibition and Apoptosis
Caption: this compound induces apoptosis despite causing Mcl-1 protein stabilization.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Rapid turnover of mcl-1 couples translation to cell survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. users.uoi.gr [users.uoi.gr]
- 9. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Mitigating Mcl1-IN-15-Induced Cardiotoxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential cardiotoxicity associated with the Mcl-1 inhibitor, Mcl1-IN-15, in preclinical models. The information provided is based on the known mechanisms of Mcl-1 inhibitor cardiotoxicity and general preclinical cardiotoxicity assessment protocols.
Disclaimer: There is currently limited publicly available data specifically detailing the cardiotoxic profile of this compound. Therefore, the guidance provided is based on the broader class of Mcl-1 inhibitors and established preclinical models of drug-induced cardiotoxicity. Researchers should exercise caution and perform thorough dose-response and time-course studies for this compound in their specific experimental systems.
I. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of Mcl-1 inhibitor-induced cardiotoxicity?
A1: Mcl-1 is an essential anti-apoptotic protein in cardiomyocytes, crucial for maintaining mitochondrial integrity and function.[1][2] Unlike classical apoptosis-inducing cardiotoxic agents, some Mcl-1 inhibitors are thought to cause cardiotoxicity by inducing the accumulation and stabilization of the Mcl-1 protein.[3][4] This accumulation can lead to cellular stress and, ultimately, cardiomyocyte necrosis rather than apoptosis.[3][4]
Q2: What are the common preclinical models to assess this compound-induced cardiotoxicity?
A2: Both in vivo and in vitro models are utilized.
-
In Vivo Models: Mouse models are commonly used. To enhance clinical relevance, humanized Mcl-1 mice, where the murine Mcl-1 is replaced with its human counterpart, can be more sensitive to human-specific Mcl-1 inhibitors.[5][6][7]
-
In Vitro Models: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a valuable tool for assessing human-specific cardiotoxicity.[8][9][10] They offer a renewable and patient-specific platform for toxicity screening.
Q3: What are the key indicators of cardiotoxicity to monitor in preclinical studies?
A3: Key indicators include:
-
Cardiac Biomarkers: Elevation of cardiac troponin I (cTnI) or troponin T (cTnT) in serum or plasma is a sensitive and specific marker of myocardial injury.[11][12]
-
Cardiac Function: Changes in left ventricular ejection fraction (LVEF), fractional shortening (FS), and global longitudinal strain (GLS) measured by echocardiography.[13]
-
Histopathology: Evidence of cardiomyocyte necrosis, inflammation, and fibrosis in heart tissue sections.[14][15]
-
Electrophysiological Changes: Alterations in action potential duration and rhythm in hiPSC-CMs.[16]
Q4: Are there any potential strategies to mitigate Mcl-1 inhibitor-induced cardiotoxicity?
A4: While specific strategies for this compound are not yet defined, general approaches for mitigating drug-induced cardiotoxicity that could be explored include:
-
Dose Optimization: Carefully titrating the dose of this compound to find a therapeutic window that minimizes cardiac effects.
-
Intermittent Dosing: Investigating dosing schedules that allow for recovery of cardiac cells between treatments.
-
Co-administration of Cardioprotective Agents: Exploring the use of antioxidants or agents that promote protein degradation pathways to counteract the accumulation of Mcl-1.[17][18] However, the efficacy of such strategies would need to be empirically determined.
-
Development of Mcl-1 Degraders: An alternative approach is the use of proteolysis-targeting chimeras (PROTACs) that induce the degradation of Mcl-1 rather than its inhibition and accumulation, which may circumvent the cardiotoxicity associated with inhibitors.[3][4]
II. Troubleshooting Guides
Troubleshooting In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cardiac troponin levels between animals in the same treatment group. | - Improper blood collection or sample handling leading to hemolysis. - Inconsistent timing of blood collection relative to drug administration. - Individual animal differences in drug metabolism. | - Follow a consistent protocol for blood collection and serum/plasma separation to minimize hemolysis.[11][19] - Standardize the time point for blood collection after this compound administration. - Increase the number of animals per group to improve statistical power. |
| No significant change in LVEF observed by echocardiography despite other signs of toxicity. | - LVEF may not be sensitive enough to detect early or subtle cardiac dysfunction. - Technical variability in echocardiographic measurements. | - Measure more sensitive parameters of cardiac function such as global longitudinal strain (GLS).[13] - Ensure consistent animal positioning, anesthesia, and image acquisition by a trained operator.[20] - Perform measurements on multiple cardiac cycles and average the results. |
| Inconsistent or difficult-to-interpret histopathology results. | - Improper tissue fixation or processing. - Subjectivity in scoring histological changes. | - Ensure hearts are properly perfused and fixed in 10% neutral buffered formalin immediately after collection.[14] - Use standardized staining protocols (e.g., H&E for general morphology, Masson's trichrome for fibrosis). - Employ a blinded scoring system by a trained pathologist to minimize bias. |
Troubleshooting In Vitro Experiments (hiPSC-CMs)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in cytotoxicity assays. | - Contamination of cell cultures. - Reagent instability or improper preparation. | - Regularly test for mycoplasma contamination. - Prepare fresh reagents and follow the manufacturer's instructions for the cytotoxicity assay kit. |
| Irregular or asynchronous beating of hiPSC-CMs in control wells. | - Immature or unhealthy cardiomyocyte culture. - Suboptimal culture conditions (e.g., temperature, CO2). | - Ensure hiPSC-CMs are properly differentiated and have formed a synchronously beating syncytium before starting the experiment. - Maintain stable and optimal culture conditions. |
| Difficulty in detecting changes in action potential duration. | - Low signal-to-noise ratio of fluorescent probes. - Phototoxicity or photobleaching. | - Use high-quality, validated voltage-sensitive dyes. - Optimize imaging parameters to minimize light exposure. |
III. Experimental Protocols
In Vivo Cardiotoxicity Assessment in Mice
Objective: To evaluate the potential cardiotoxicity of this compound in a mouse model.
Methodology:
-
Animal Model: C57BL/6 mice or humanized Mcl-1 mice (8-10 weeks old).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Monitoring:
-
Cardiac Biomarkers: Collect blood via retro-orbital sinus or cardiac puncture at baseline and at specified time points after treatment. Process blood to obtain serum or plasma and measure cardiac troponin I (cTnI) levels using a commercially available ELISA kit.
-
Echocardiography: Perform transthoracic echocardiography on anesthetized mice at baseline and at the end of the study. Acquire M-mode and B-mode images of the left ventricle to measure LVEF, FS, and wall thickness.
-
Histopathology: At the end of the study, euthanize the animals, perfuse the hearts with saline followed by 10% neutral buffered formalin. Excise the hearts, process for paraffin embedding, and section. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess for fibrosis.
-
Quantitative Data Summary (Example):
| Treatment Group | Dose (mg/kg) | Serum cTnI (pg/mL) | LVEF (%) | Fibrosis Score (0-4) |
| Vehicle Control | 0 | 50 ± 10 | 60 ± 5 | 0.5 ± 0.2 |
| This compound | 10 | 150 ± 30 | 55 ± 7 | 1.0 ± 0.5 |
| This compound | 30 | 500 ± 100 | 45 ± 8 | 2.5 ± 0.8 |
| This compound | 100 | 1200 ± 250 | 35 ± 10 | 3.5 ± 0.5 |
In Vitro Cardiotoxicity Assessment using hiPSC-CMs
Objective: To assess the direct effects of this compound on human cardiomyocytes.
Methodology:
-
Cell Culture: Culture hiPSC-CMs on appropriate plates until they form a synchronously beating monolayer.
-
Drug Treatment: Expose the hiPSC-CMs to a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Assessment:
-
Cytotoxicity Assay: Measure cell viability using a commercially available assay (e.g., MTT, LDH release).
-
Beating Analysis: Record videos of the beating cardiomyocytes and analyze the beat rate and rhythm.
-
Electrophysiology: Use voltage-sensitive dyes or multi-electrode arrays to measure changes in action potential duration and identify any pro-arrhythmic effects.
-
Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent probes like JC-1.
-
Quantitative Data Summary (Example):
| This compound Conc. (µM) | Cell Viability (% of Control) | Beat Rate (beats/min) | Action Potential Duration (ms) |
| 0 (Vehicle) | 100 ± 5 | 60 ± 5 | 300 ± 20 |
| 1 | 95 ± 7 | 58 ± 6 | 310 ± 25 |
| 10 | 70 ± 10 | 45 ± 8 | 350 ± 30 |
| 100 | 40 ± 12 | 20 ± 10 (arrhythmic) | 450 ± 40 |
IV. Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Mouse cardiac troponin Ⅰ,cTn-Ⅰ Elisa Kit – AFG Scientific [afgsci.com]
- 12. Scientific Protocol for H&E staining in Heart and Skeletal Muscle [protocols.io]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. mybiosource.com [mybiosource.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. moleculardevices.com [moleculardevices.com]
- 17. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Cell death regulation in myocardial toxicity induced by antineoplastic drugs [frontiersin.org]
- 20. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mcl-1 Inhibitor Dosage for Long-Term In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 inhibitors, with a focus on optimizing dosage for long-term in vivo studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Q1: We are observing significant toxicity (e.g., weight loss, lethargy) in our long-term in vivo study with an Mcl-1 inhibitor. How can we mitigate this?
A1: Toxicity is a known concern with Mcl-1 inhibitors, primarily due to the protein's essential role in the survival of various healthy tissues, including hematopoietic stem cells and cardiomyocytes.[1][2] Several clinical trials of Mcl-1 inhibitors have been terminated due to cardiac toxicity.[3][4][5][6] Here’s a systematic approach to troubleshoot and mitigate toxicity:
-
Dose Reduction and Schedule Adjustment: The most immediate step is to reduce the dose or alter the dosing schedule. An intermittent dosing schedule (e.g., once every two days, or a cycle of 5 days on, 2 days off) can allow for recovery of healthy tissues.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If not already done, perform a PK/PD study to understand the drug's exposure-response relationship. The goal is to maintain a therapeutic window that maximizes anti-tumor activity while minimizing toxicity.
-
Cardiotoxicity Monitoring: Given the known risk of cardiotoxicity, it is crucial to monitor cardiac function in your animal models.[3][4] This can include measurements of cardiac biomarkers like troponin-I and troponin-T, as well as electrocardiograms (ECGs) if feasible.
-
Combination Therapy: Consider combining the Mcl-1 inhibitor with another therapeutic agent. This can allow for a dose reduction of the Mcl-1 inhibitor while potentially achieving synergistic anti-tumor effects.[7][8]
-
Formulation Optimization: The vehicle used for drug delivery can sometimes contribute to toxicity. Ensure the formulation is well-tolerated and consider exploring alternative formulations if necessary.
Experimental Protocol: Toxicity Monitoring in a Long-Term Mouse Xenograft Study
-
Animal Model: Nude mice bearing subcutaneous tumors.
-
Groups:
-
Vehicle control
-
Mcl-1 inhibitor - Dose 1 (e.g., 30 mg/kg)
-
Mcl-1 inhibitor - Dose 2 (e.g., 60 mg/kg)
-
-
Dosing Regimen: Intravenous (IV) or intraperitoneal (IP) injection, daily for 28 days.
-
Monitoring:
-
Body Weight: Record daily. A weight loss of >15-20% is a common endpoint.
-
Clinical Signs: Observe daily for signs of distress (lethargy, ruffled fur, hunched posture).
-
Tumor Volume: Measure twice weekly with calipers.
-
Cardiac Biomarkers: Collect blood samples weekly via tail vein or at study endpoint via cardiac puncture to measure plasma troponin levels.
-
Histopathology: At the end of the study, harvest major organs (heart, liver, spleen, kidneys, bone marrow) for histopathological analysis to identify any tissue damage.
-
Q2: Our Mcl-1 inhibitor shows good efficacy in short-term studies, but we see tumor regrowth during long-term treatment. What could be the cause and how do we address it?
A2: Tumor regrowth during long-term Mcl-1 inhibitor treatment can be attributed to the development of acquired resistance. Mcl-1 is a key regulator of the intrinsic apoptosis pathway, and cancer cells can develop mechanisms to overcome its inhibition.[7]
-
Upregulation of other anti-apoptotic proteins: Cancer cells may compensate for Mcl-1 inhibition by upregulating other pro-survival proteins like Bcl-2 or Bcl-xL.[9]
-
Mutations in the Mcl-1 binding groove: While less common for this class of inhibitors, mutations could potentially alter the binding affinity of the drug.
Troubleshooting Strategies:
-
Combination Therapy: Combining the Mcl-1 inhibitor with an inhibitor of another anti-apoptotic protein (e.g., a Bcl-2 inhibitor like Venetoclax) can be a powerful strategy to overcome resistance.[10]
-
Intermittent Dosing: A high-dose, intermittent schedule might be more effective at inducing deep and durable responses compared to a continuous lower dose.
-
Pharmacodynamic Analysis of Resistant Tumors: At the end of the study, collect tumor samples from the relapsed group and compare them to treatment-naive tumors. Analyze the expression levels of other Bcl-2 family proteins (Bcl-2, Bcl-xL, Bim) to identify potential resistance mechanisms.
Experimental Workflow: Investigating Acquired Resistance
Caption: Workflow for investigating acquired resistance to Mcl-1 inhibitors.
Frequently Asked Questions (FAQs)
Q3: What is a typical starting dose and route of administration for a novel Mcl-1 inhibitor in a mouse xenograft model?
A3: The starting dose for a novel Mcl-1 inhibitor will depend on its in vitro potency and preliminary tolerability data. However, based on published studies with various Mcl-1 inhibitors, a general starting point can be estimated.
| Compound | Route | Dose Range | Dosing Schedule | Reference |
| Compound 26 | IV | 60-80 mg/kg | Single dose | [7][8] |
| UMI-77 | IV | 60 mg/kg | 5 consecutive days/week for 2 weeks | [11] |
| S63845 | IP | 25 mg/kg | Daily for 5 days | [12] |
| Compound 13 | IV | 30-60 mg/kg | Not specified | [13][14] |
Note: These are examples, and the optimal dose for a new compound must be determined experimentally. A dose-finding study is highly recommended.
Q4: What is the mechanism of action of Mcl-1 inhibitors?
A4: Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. It sequesters pro-apoptotic proteins like Bim, Bak, and Bax, preventing them from initiating programmed cell death (apoptosis).[5][10] Mcl-1 inhibitors are small molecules that bind to a hydrophobic groove on the Mcl-1 protein, preventing it from binding to pro-apoptotic proteins. This releases the pro-apoptotic proteins, which can then trigger the mitochondrial pathway of apoptosis, leading to cancer cell death.[15]
Mcl-1 Signaling Pathway in Apoptosis
Caption: Simplified diagram of the Mcl-1 signaling pathway in apoptosis.
Q5: What are the key considerations for designing a long-term in vivo study with an Mcl-1 inhibitor?
A5:
-
Animal Model Selection: Choose a model that is sensitive to Mcl-1 inhibition. This can be determined by in vitro cell line screening or by using models known to be dependent on Mcl-1 for survival, such as multiple myeloma or certain types of non-small cell lung cancer.[7][16]
-
Dose and Schedule Optimization: Conduct a pilot study to determine the maximum tolerated dose (MTD) and to test different dosing schedules (e.g., continuous vs. intermittent).
-
PK/PD Correlation: Establish a clear link between drug exposure (PK) and the desired biological effect (PD), such as target engagement (e.g., disruption of Mcl-1/Bim complexes) or downstream effects (e.g., caspase activation).[7][8]
-
Toxicity Monitoring: Implement a comprehensive monitoring plan that includes regular body weight measurements, clinical observations, and, if possible, cardiac and hematopoietic assessments.
-
Resistance Mechanisms: Be prepared to investigate potential mechanisms of acquired resistance if tumors relapse during treatment.
Logical Flow for Long-Term Study Design
Caption: Logical steps for designing a long-term in vivo study.
References
- 1. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 2. biorxiv.org [biorxiv.org]
- 3. captortherapeutics.com [captortherapeutics.com]
- 4. youtube.com [youtube.com]
- 5. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. captortherapeutics.com [captortherapeutics.com]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
how to measure Mcl1-IN-15 stability in cell culture media
Welcome to the technical support center for Mcl1-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of the compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: The specific stability of this compound in cell culture media has not been extensively published. However, like many small molecules, its stability can be influenced by several factors including the composition of the media, the presence of serum, pH, and incubation temperature.[1][2] It is crucial to experimentally determine the stability of this compound under your specific experimental conditions.
Q2: What are the common causes of small molecule degradation in cell culture media?
A2: Several factors can contribute to the degradation of a small molecule inhibitor like this compound in cell culture media:
-
Enzymatic Degradation: If the media is supplemented with serum, such as Fetal Bovine Serum (FBS), it will contain enzymes like esterases and proteases that can metabolize the compound.[1]
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.[1][2]
-
Binding to Media Components: Small molecules can bind to proteins like albumin present in serum, which can affect their availability and apparent stability.[1]
-
Adsorption to Plasticware: Hydrophobic compounds may adsorb to the surface of plastic labware, leading to a decrease in the effective concentration.[1]
-
Cellular Metabolism: If cells are present, they can metabolize the compound, leading to its degradation.[1]
Q3: What is the recommended final concentration of DMSO for dissolving this compound in cell culture experiments?
A3: It is recommended to keep the final concentration of DMSO in the cell culture media below 0.1% (v/v) to avoid cytotoxic effects on most cell lines.[1] However, it is best practice to perform a vehicle control experiment to determine the DMSO tolerance of your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results | - Inconsistent sample handling.- Incomplete solubilization of this compound.- Issues with the analytical method.[2] | - Ensure precise and consistent timing for sample collection and processing.- Confirm complete dissolution of the compound in DMSO before diluting in media.- Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy.[2] |
| Rapid loss of this compound activity | - Degradation of the compound in the cell culture media.- Binding to serum proteins or plasticware.[1] | - Perform a stability study of this compound in your specific cell culture media (with and without serum) over your experimental time course.[1][2]- Use low-protein-binding plates and tubes.[1]- Consider using serum-free media if your experiment allows. |
| Discrepancy between expected and observed cellular effects | - The actual concentration of active this compound is lower than the nominal concentration due to degradation or binding. | - Determine the half-life of this compound in your experimental setup and adjust dosing frequency or concentration accordingly.- Analyze the concentration of this compound in the media at the beginning and end of your experiment. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Low-protein-binding tubes or plates
-
HPLC or LC-MS/MS system
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Preparation of Working Solutions:
-
Spike the pre-warmed (37°C) cell culture medium (with and without serum) with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is <0.1%.[1]
-
Prepare a control sample with this compound in PBS to assess inherent chemical stability.[1]
-
-
Incubation: Incubate the solutions at 37°C in a cell culture incubator (5% CO2).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).[1][3]
-
Sample Quenching: Immediately stop potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to the collected aliquots.
-
Storage: Store the quenched samples at -80°C until analysis.
-
Analysis:
Quantitative Data Summary
The following table provides a template for summarizing the stability data for this compound.
| Condition | Half-life (t½) in hours |
| Cell Culture Medium + 10% FBS | To be determined experimentally |
| Cell Culture Medium (serum-free) | To be determined experimentally |
| PBS | To be determined experimentally |
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Simplified Mcl-1 signaling pathway and the action of this compound.
References
Technical Support Center: Addressing Acquired Resistance to Mcl1-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the Mcl-1 inhibitor, Mcl1-IN-15, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents apoptosis (programmed cell death) by binding to and sequestering pro-apoptotic proteins like BAK and BAX.[1] this compound is designed to fit into the BH3-binding groove of Mcl-1, preventing it from binding to pro-apoptotic partners and thereby inducing cancer cell death.[1][2]
Q2: What are the common mechanisms of acquired resistance to Mcl-1 inhibitors like this compound?
Acquired resistance to Mcl-1 inhibitors can arise through several mechanisms:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of Mcl-1 by increasing the expression of other anti-apoptotic proteins, such as Bcl-2 or Bcl-xL, which can then take over the role of sequestering pro-apoptotic proteins.[2][3]
-
Activation of pro-survival signaling pathways: Pathways like the MAPK/ERK pathway can be activated, leading to the expression of genes that promote survival and inhibit apoptosis.[2][4] For example, ERK activation can lead to the upregulation of Bcl-2 and downregulation of the pro-apoptotic protein BIM.[2]
-
Post-translational modifications of Mcl-1: Changes in the phosphorylation and ubiquitination status of the Mcl-1 protein can affect its stability.[5] For instance, ERK-mediated phosphorylation can enhance Mcl-1 stability, while its degradation is controlled by E3 ligases like Mule and β-TRCP, a process that can be reversed by deubiquitinases (DUBs) such as USP9x.[5]
-
Selection for pre-existing resistant clones: A tumor may contain a small subpopulation of cells that are intrinsically resistant to Mcl-1 inhibition. Treatment with this compound can eliminate the sensitive cells, allowing the resistant clones to proliferate.[1]
Q3: How can I determine if my cancer cell line has become resistant to this compound?
You can assess resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant rightward shift in the dose-response curve and a higher IC50 value in the suspected resistant line compared to the parental line indicate acquired resistance.
Troubleshooting Guides
Problem 1: My this compound-treated cells are not dying as expected.
Possible Cause 1: Suboptimal drug concentration or activity.
-
Troubleshooting:
-
Verify the concentration and integrity of your this compound stock solution.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Include a positive control cell line known to be sensitive to Mcl-1 inhibition.
-
Possible Cause 2: Development of acquired resistance.
-
Troubleshooting:
-
Assess Mcl-1 protein levels: Perform a Western blot to compare Mcl-1 protein levels between your treated and untreated cells, as well as parental and suspected resistant lines. A paradoxical increase in Mcl-1 protein levels upon inhibitor treatment has been observed and can be due to increased protein stability.[5]
-
Examine other Bcl-2 family proteins: Use Western blotting to check for upregulation of other anti-apoptotic proteins like Bcl-2 and Bcl-xL, and changes in the levels of pro-apoptotic proteins like BIM, PUMA, NOXA, BAK, and BAX.[4]
-
Investigate signaling pathway activation: Probe for the activation of pro-survival pathways, such as the MAPK/ERK pathway, by examining the phosphorylation status of key proteins like ERK1/2.[6]
-
Problem 2: I am trying to generate an this compound resistant cell line, but the cells are not developing resistance.
Possible Cause 1: Insufficient drug pressure.
-
Troubleshooting:
-
Gradually increase the concentration of this compound in the culture medium over time. Start with a concentration around the IC50 and slowly escalate as the cells begin to tolerate the drug.
-
Possible Cause 2: Clonal selection is not occurring.
-
Troubleshooting:
-
Ensure that the initial cell population is heterogeneous enough to contain potentially resistant clones.
-
After an initial period of high cell death, allow the surviving cells sufficient time to repopulate before increasing the drug concentration.
-
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 0.5 | 1 |
| Resistant Cancer Cell Line | This compound | 5.0 | 10 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Bcl-2 Family Proteins and Signaling Pathways
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-BIM, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for generating resistant cell lines.
Caption: Key pathways in this compound resistance.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
impact of Mcl1-IN-15 on normal hematopoietic stem cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Mcl1-IN-15 and other Mcl-1 inhibitors on normal hematopoietic stem cells (HSCs).
Frequently Asked Questions (FAQs)
Q1: What is the expected general impact of this compound on normal hematopoietic stem and progenitor cells (HSPCs)?
A1: Mcl-1 is a critical anti-apoptotic protein essential for the survival and homeostasis of early hematopoietic progenitors.[1] Inhibition of Mcl-1, either through small molecules like this compound or genetic approaches, leads to a significant depletion of human hematopoietic stem and progenitor cells.[2][3] This suppression of hematopoiesis restricts the maturation of HSPCs into various hematopoietic lineages and can severely limit their engraftment potential.[2][4]
Q2: Are all hematopoietic cell types equally sensitive to Mcl-1 inhibition?
A2: No, there is a differential sensitivity. Hematopoietic stem and progenitor cells (CD34+ cells) are highly dependent on Mcl-1 for survival and are therefore very sensitive to its inhibition.[4] In contrast, mature blood cells (CD34- cells) have been shown to survive normally in the absence of Mcl-1 function, indicating a reduced dependency in differentiated hematopoietic lineages.[2][3] During erythropoiesis, for instance, early erythroid progenitors require MCL-1, while later stages become more dependent on BCL-xL.[5][6]
Q3: What is the mechanism of action of Mcl-1 inhibition in hematopoietic stem cells?
A3: Mcl-1 is an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins.[7] It functions by binding to and sequestering pro-apoptotic proteins such as BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis.[4][8] Mcl-1 is known to counteract the pro-apoptotic activity of BH3-only proteins like BIM and PUMA.[4] By inhibiting Mcl-1, compounds like this compound release these pro-apoptotic factors, leading to the activation of the intrinsic apoptosis pathway and cell death in dependent cells like HSCs.
Q4: I am observing a more potent cytotoxic effect than expected. What could be the reason?
A4: If you are co-administering other compounds, consider the possibility of synergistic effects. Notably, the combined inhibition of Mcl-1 and BCL-XL has been shown to be synthetically lethal to hematopoietic stem and progenitor cells, resulting in a profound depletion of these cells at concentrations where individual inhibitors have a more modest effect.[2][3][4]
Q5: Can growth factors in my culture medium affect the outcome of this compound treatment?
A5: Yes. The expression of Mcl-1 in hematopoietic progenitors can be regulated by growth factor signaling. For example, stem cell factor (SCF) has been shown to increase the transcription of the Mcl-1 gene.[1] Similarly, FMS-like tyrosine kinase 3 (FLT3) signaling can also induce Mcl-1 expression in human HSCs.[9] The presence or absence of such growth factors in your experimental setup could therefore influence the baseline Mcl-1 levels and the cellular response to its inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in apoptosis assays between experiments. | 1. Inconsistent cell health and viability at the start of the experiment.2. Variation in the concentration or activity of this compound.3. Differences in cell culture conditions (e.g., growth factor concentrations). | 1. Ensure consistent cell sourcing and handling procedures. Always perform a baseline viability check before starting treatment.2. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution.3. Standardize cell culture media and supplement concentrations across all experiments. |
| Lower than expected cytotoxicity in hematopoietic progenitor cells. | 1. Sub-optimal concentration of this compound.2. Presence of high concentrations of survival-promoting growth factors in the culture medium.3. The specific hematopoietic progenitor population being studied has lower Mcl-1 dependence. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.2. Consider reducing the concentration of growth factors like SCF or FLT3 ligand if experimentally permissible.3. Characterize the expression levels of Mcl-1 and other Bcl-2 family members in your target cell population. |
| Discrepancies between in vitro and in vivo results. | 1. Differences in drug metabolism and bioavailability in an in vivo setting.2. The complex microenvironment of the bone marrow in vivo provides survival signals not present in vitro.3. The xenotransplantation model may have species-specific differences in drug response. | 1. Conduct pharmacokinetic and pharmacodynamic studies to understand the in vivo behavior of this compound.2. Consider co-culture systems that mimic the bone marrow niche to better replicate in vivo conditions.3. If using human cells in a murine model, be aware of potential species-specific differences in hematopoietic regulation. |
| Unexpected survival of a sub-population of hematopoietic stem cells. | 1. Heterogeneity within the HSC population, with some clones having lower Mcl-1 dependence.2. Upregulation of other anti-apoptotic proteins like BCL-XL as a compensatory mechanism. | 1. Use flow cytometry to further characterize the surviving cell population for specific markers.2. Analyze the expression of other Bcl-2 family members (e.g., BCL-XL, BCL-2) in the surviving cells by qPCR or western blotting. |
Quantitative Data Summary
Table 1: Effect of Mcl-1 and BCL-XL Inhibition on Hematopoietic Stem and Progenitor Cell Colony Formation
| Treatment | Concentration | Total Colony Number (Normalized to Control) | Total Cell Number (Normalized to Control) | Reference |
| S63845 (Mcl-1 inhibitor) + A-1155463 (BCL-XL inhibitor) | 0.1 µM each | Significantly Reduced | Significantly Reduced | [3] |
| S63845 (Mcl-1 inhibitor) + A-1155463 (BCL-XL inhibitor) | 1 µM each | Profoundly Reduced | Profoundly Reduced | [3] |
Table 2: Viability of Hematopoietic Cell Populations after Treatment with Mcl-1 Inhibitor S63845
| Cell Type | Treatment Duration | Effect on Viability | Reference |
| CD34+ (Immature) | 24h and 48h | Moderately sensitive, dose-dependent decrease in viability | [3][4] |
| CD34- (Mature) | 24h and 48h | No significant induction of apoptosis, even at high doses | [3][4] |
Experimental Protocols
Apoptosis Assay by Annexin V/7-AAD Staining
-
Cell Preparation: Isolate human cord blood or bone marrow-derived CD34+ cells using magnetic-activated cell sorting (MACS).
-
Treatment: Seed the cells in an appropriate culture medium. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and 7-AAD staining solution according to the manufacturer's protocol.
-
Analysis: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry. Living cells will be negative for both Annexin V and 7-AAD, early apoptotic cells will be Annexin V positive and 7-AAD negative, and late apoptotic/necrotic cells will be positive for both stains.
Colony-Forming Cell (CFC) Assay
-
Cell Preparation: Isolate CD34+ hematopoietic stem and progenitor cells.
-
Treatment: Add the desired concentrations of this compound or a vehicle control to a methylcellulose-based medium (e.g., MethoCult™).
-
Plating: Add 1,000 CD34+ cells to the this compound or control-containing methylcellulose medium and plate in 35 mm dishes.
-
Incubation: Culture the cells for 10-14 days at 37°C and 5% CO2.
-
Colony Counting: Enumerate the total number of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) using an inverted light microscope.
-
Cell Counting: To determine the total cell number, dissolve the semi-solid medium and count the cells using a hemocytometer.
Visualizations
Caption: Mcl-1 Signaling in Hematopoietic Stem Cells.
Caption: Experimental Workflow for Mcl-1 Inhibition Studies.
Caption: Logical Flow of Mcl-1 Inhibition Leading to Apoptosis.
References
- 1. Obligate role of anti-apoptotic MCL-1 in the survival of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Mcl-1, a Bcl-2 family member, delays the death of hematopoietic cells under a variety of apoptosis-inducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Guide to Mcl-1 Inhibitors in Multiple Myeloma: Spotlight on S63845
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of preclinical Mcl-1 inhibitors for the treatment of multiple myeloma, with a primary focus on the potent and selective inhibitor, S63845. Due to a lack of publicly available research data on Mcl1-IN-15 in multiple myeloma cell lines, a direct comparison is not feasible. This guide will, therefore, provide a comprehensive analysis of S63845, with comparative insights from other notable preclinical Mcl-1 inhibitors where data is available.
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for multiple myeloma cells.[1][2][3] Its overexpression is associated with poor prognosis and resistance to conventional therapies, making it a compelling therapeutic target.[1][3][4] A number of small molecule inhibitors of Mcl-1 have been developed, with S63845 emerging as a highly potent and selective agent in preclinical studies.[5][6][7]
S63845: A Potent and Selective Mcl-1 Inhibitor
S63845 is a BH3 mimetic that binds with high affinity to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins like Bak and Bax and triggering the intrinsic apoptotic pathway.[6][7][8] This targeted mechanism of action leads to potent and selective killing of Mcl-1-dependent cancer cells, including a wide range of multiple myeloma cell lines.[5][8]
Quantitative Performance of S63845 in Multiple Myeloma Cell Lines
S63845 has demonstrated significant cytotoxic activity across a panel of multiple myeloma cell lines, with IC50 values often in the nanomolar range. The sensitivity to S63845 varies among cell lines, which can be influenced by their relative dependence on Mcl-1 for survival versus other anti-apoptotic proteins like Bcl-2 or Bcl-xL.
| Multiple Myeloma Cell Line | S63845 IC50 (µM) | Reference |
| H929 | < 0.1 | [5][7] |
| AMO1 | < 0.1 | [5] |
| OPM-2 | 0.0115 | [6] |
| KMS-12-BM | < 0.1 | [9] |
| MM.1S | > 1 (insensitive) | [5] |
| RPMI-8226 | Moderately Sensitive (0.1 < IC50 < 1) | [5] |
Note: IC50 values can vary between studies due to different experimental conditions. The table presents a summary of reported sensitivities.
Comparative Landscape of Preclinical Mcl-1 Inhibitors
While a direct comparison with this compound is not possible due to the absence of published data in multiple myeloma, other preclinical Mcl-1 inhibitors provide a context for evaluating the potency of S63845.
| Inhibitor | Reported Potency (IC50/Kᵢ) | Key Features | Reference |
| S63845 | IC50 < 0.1 µM in sensitive MM cell lines | High potency and selectivity; extensive preclinical validation. | [5][6][7] |
| This compound | IC50 = 8.73 µM (assay not specified) | Limited publicly available data in cancer cell lines. | Commercial Vendor Data |
| A-1210477 | Sub-micromolar to micromolar activity in MM cells | An early Mcl-1 inhibitor, less potent than S63845. | [10] |
| KS-18 | Effective in MM cell lines and overcomes bortezomib resistance. | A newer pyoluteorin derivative with promising preclinical activity. | [11] |
| AMG 176 | Nanomolar activity in MM and AML cell lines. | Advanced to Phase 1 clinical trials. | [12] |
Signaling Pathways and Experimental Workflows
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis. Mcl-1 inhibitors like S63845 act as BH3 mimetics, binding to the BH3 groove of Mcl-1 and liberating Bak and Bax to trigger the apoptotic cascade.
Caption: Mcl-1 inhibition by S63845 leads to apoptosis.
Experimental Workflow for Evaluating Mcl-1 Inhibitors
A typical workflow to assess the efficacy of Mcl-1 inhibitors in multiple myeloma cell lines involves cell viability assays, apoptosis assays, and mechanistic studies.
Caption: Evaluating Mcl-1 inhibitors in MM cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Mcl-1 inhibitors on the viability of multiple myeloma cell lines.
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor (e.g., S63845) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in multiple myeloma cells following treatment with an Mcl-1 inhibitor.
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of the Mcl-1 inhibitor for the indicated time (e.g., 24-48 hours).[9]
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Conclusion
S63845 stands out as a highly potent and selective Mcl-1 inhibitor with robust anti-myeloma activity in preclinical models. Its well-characterized mechanism of action and extensive in vitro and in vivo data make it a valuable tool for research and a promising candidate for clinical development. While a direct comparison with this compound is hampered by the lack of available data for the latter, the comparative landscape of other Mcl-1 inhibitors underscores the significant potential of targeting this critical survival protein in multiple myeloma. Further research and clinical trials will be crucial to fully elucidate the therapeutic utility of Mcl-1 inhibitors in this malignancy.[1][13]
References
- 1. ashpublications.org [ashpublications.org]
- 2. MCL1 Inhibitors in Multiple Myeloma | Semantic Scholar [semanticscholar.org]
- 3. Mcl-1 is overexpressed in multiple myeloma and associated with relapse and shorter survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma | Haematologica [haematologica.org]
- 10. login.medscape.com [login.medscape.com]
- 11. biorxiv.org [biorxiv.org]
- 12. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrowan.com [researchwithrowan.com]
Synergistic Apoptosis in AML: A Comparative Guide to Combining MCL1 Inhibition with Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Note: While this guide focuses on the synergistic effect of combining an MCL1 inhibitor with venetoclax in Acute Myeloid Leukemia (AML), specific preclinical data for a compound designated "Mcl1-IN-15" is not publicly available in the reviewed scientific literature. Therefore, this guide presents a comprehensive comparison based on data from other potent and selective MCL1 inhibitors, such as VU661013 and MI-238, which share the same mechanism of action and are expected to exhibit similar synergistic properties with venetoclax.
Executive Summary
The BCL-2 inhibitor venetoclax has revolutionized the treatment landscape for AML, particularly in patients unfit for intensive chemotherapy.[1][2] However, both intrinsic and acquired resistance, often mediated by the upregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1), limit its efficacy.[1][2][3][4] Preclinical studies have consistently demonstrated that the combination of a selective MCL1 inhibitor with venetoclax results in a potent synergistic anti-leukemic effect. This dual targeting of key anti-apoptotic pathways overcomes venetoclax resistance and leads to profound apoptosis in AML cells. This guide provides a comparative overview of the experimental data supporting this synergy, details of the methodologies used, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Synergy of MCL1 Inhibitors with Venetoclax in AML
The following table summarizes key quantitative data from preclinical studies investigating the synergistic effects of combining MCL1 inhibitors with venetoclax in various AML models. This data highlights the significant enhancement of anti-leukemic activity with the combination therapy compared to single-agent treatment.
| MCL1 Inhibitor | Cell Line / Model | Assay Type | Key Findings | Reference |
| VU661013 | MOLM-13 (AML cell line) Xenograft | In Vivo Tumor Burden | Combination of venetoclax (15 mg/kg) and VU661013 (25 mg/kg) resulted in a significant decrease in tumor burden compared to either agent alone. | [1] |
| VU661013 | Patient-Derived Xenograft (PDX) - AML 001 & AML 002 | In Vivo Leukemia Engraftment | The combination of venetoclax and VU661013 led to a reduction in engrafted human leukemia. | [1][2] |
| MI-238 | MOLM-13 (AML cell line) | Apoptosis Assay (Annexin V) | 10 µM MI-238 + 0.02 µM venetoclax induced 87.4% apoptosis, a significant increase from 34.8% with MI-238 alone and 26.1% with venetoclax alone. | [5] |
| MI-238 | MOLM-13 Xenograft | In Vivo Bioluminescence Imaging | The combination of MI-238 and venetoclax showed a strong synergistic anti-cancer effect, significantly reducing tumor growth. | [5] |
| MI-238 | Primary AML Patient Samples | Apoptosis Assay (Annexin V) | The combination of MI-238 and venetoclax induced significantly more apoptosis in primary AML cells compared to single agents. | [5] |
| S63845 | Primary AML Samples & Cell Lines | Apoptosis Assay | S63845 induced apoptosis in AML cells and exhibited strong synergy with venetoclax, even in the presence of a bone marrow microenvironment that confers resistance to BCL-2 inhibition. | [3] |
| MIK665 (S64315) | Primary AML Samples & Cell Lines | Cell Viability Assay | The combination of MIK665 and venetoclax was effective in overcoming primary resistance to either agent alone. | [6][7] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological interactions and experimental processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Synergistic induction of apoptosis by dual inhibition of MCL1 and BCL2.
Caption: Experimental workflow for evaluating this compound and venetoclax synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature, adapted for the evaluation of an MCL1 inhibitor like this compound in combination with venetoclax.
In Vitro Cell Viability and Synergy Assessment
-
Cell Lines and Culture: AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and venetoclax are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Treatment: Cells are treated with a matrix of concentrations of this compound and venetoclax, both as single agents and in combination. A vehicle control (DMSO) is also included.
-
Viability Assay: After a 48-72 hour incubation period, cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Assay
-
Cell Treatment: AML cells are treated with this compound, venetoclax, or the combination at predetermined synergistic concentrations for 24-48 hours.
-
Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit (e.g., from BD Biosciences) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo).
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma or NSG) are used. All animal procedures are performed in accordance with institutional guidelines.
-
Cell Inoculation: 5 x 10^6 AML cells (e.g., MOLM-13) are injected subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are palpable or leukemia is established (confirmed by peripheral blood sampling), mice are randomized into treatment groups: vehicle, this compound alone, venetoclax alone, and the combination of this compound and venetoclax. Drugs are administered via oral gavage or intraperitoneal injection at specified doses and schedules (e.g., daily for 21 days).
-
Efficacy Assessment: Tumor volume is measured regularly with calipers. Animal survival is monitored, and Kaplan-Meier survival curves are generated. At the end of the study, tissues can be harvested for immunohistochemical analysis to assess leukemia burden.
Conclusion
The dual inhibition of MCL1 and BCL2 with a combination of a selective MCL1 inhibitor and venetoclax represents a highly promising therapeutic strategy for AML. The preclinical data strongly support the synergistic nature of this combination, demonstrating its potential to overcome venetoclax resistance and induce deep apoptotic responses in AML cells. Further clinical investigation of this combination therapy is warranted to translate these compelling preclinical findings into improved outcomes for AML patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: Mcl-1 Inhibitors Mcl1-IN-15 and AMG-176
In the landscape of targeted cancer therapy, the inhibition of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, has emerged as a promising strategy. Overexpression of Mcl-1 is a known resistance mechanism to various cancer treatments. This guide provides a detailed head-to-head comparison of the efficacy of two Mcl-1 inhibitors: Mcl1-IN-15 and AMG-176, based on available preclinical data.
Overview of this compound and AMG-176
This compound is a small molecule inhibitor of Mcl-1.[1] It was identified through high-throughput screening and has been characterized as an inhibitor of the Mcl-1-BH3 peptide interaction.[1] However, extensive public data on its cellular efficacy and in vivo activity are limited.
AMG-176 is a potent, selective, and orally bioavailable inhibitor of Mcl-1 that has been extensively studied in preclinical models of hematologic malignancies and is currently in clinical development.[2][3][4] It has demonstrated robust single-agent activity and synergistic effects in combination with other anti-cancer agents.[2][3]
Quantitative Data Presentation
In Vitro Efficacy
This compound
Data on the cellular efficacy of this compound is sparse in the public domain, limiting a direct comparison of its anti-proliferative and pro-apoptotic activity against a wide range of cancer cell lines.
| Parameter | Value | Assay | Reference |
| IC50 | 8.73 µM | Surface Plasmon Resonance (SPR) | [1] |
AMG-176
AMG-176 has demonstrated potent in vitro activity across a variety of hematologic cancer cell lines.
| Cell Line | Cancer Type | IC50 (Cell Viability) | Assay | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 0.008 µM (AM-8621, an analog) | CellTiter-Glo | [1] |
| OPM-2 | Multiple Myeloma | 0.005 µM (AM-8621, an analog) | CellTiter-Glo | [1] |
| NCI-H929 | Multiple Myeloma | 0.120 µM (Compound 9, an analog) | Growth Inhibition | [5] |
| TMD8 | Diffuse Large B-cell Lymphoma | 1.45 µM (48h) | CellTiter-Glo | [6] |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | 0.21 µM (48h) | CellTiter-Glo | [6] |
| DOHH-2 | Double-Hit Lymphoma | 0.23 µM (48h) | CellTiter-Glo | [6] |
In Vivo Efficacy
This compound
No public in vivo efficacy data for this compound was identified.
AMG-176
AMG-176 has shown significant tumor growth inhibition and regression in various xenograft models of hematologic cancers.[2][7]
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| OPM-2 | Multiple Myeloma | 2-day on, 5-day off | Tumor regression | [2][7] |
| MOLM-13 | Acute Myeloid Leukemia | 2-day on, 5-day off | Significant tumor growth inhibition | [2][7] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and incubated overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the Mcl-1 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[6]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Lysis and Luminescence Measurement: The plate is shaken to induce cell lysis, and after a brief incubation, the luminescent signal is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. IC50 values are calculated from the dose-response curves.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Cell Treatment: Cells are treated with the Mcl-1 inhibitor or vehicle control for the desired time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.[6]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: The Mcl-1 inhibitor is administered to the treatment groups according to a specific dosing schedule (e.g., oral gavage daily, or intermittently).[2][7] The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.[2]
Signaling Pathways and Experimental Workflows
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key regulator of the intrinsic apoptosis pathway. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP). Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, displacing Bak and Bax, which then leads to MOMP, cytochrome c release, caspase activation, and ultimately, apoptosis.
Mcl-1 signaling pathway and mechanism of Mcl-1 inhibitors.
Experimental Workflow for Efficacy Evaluation
The evaluation of Mcl-1 inhibitors typically follows a multi-step process, starting from biochemical assays to in vivo animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mcl1-IN-15: A Potent and Selective Inhibitor of Mcl-1 Over Bcl-2 and Bcl-xL
For researchers, scientists, and drug development professionals, Mcl1-IN-15 has emerged as a significant small molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein frequently overexpressed in various cancers. This guide provides a detailed comparison of this compound's selectivity for Mcl-1 over the closely related anti-apoptotic proteins Bcl-2 and Bcl-xL, supported by experimental data and protocols.
Mcl-1 is a critical regulator of the intrinsic apoptosis pathway, and its inhibition is a promising therapeutic strategy for cancer treatment.[1][2] Overexpression of Mcl-1 is associated with tumor development, poor survival rates, and resistance to conventional cancer therapies.[1][2] this compound (also reported as compound 26 in some literature) has demonstrated subnanomolar binding affinity to Mcl-1 and exhibits potent in vivo activity in mouse models of both hematological and solid tumors.[1]
Quantitative Selectivity Profile
The selectivity of an inhibitor is a crucial factor in drug development, as off-target effects can lead to toxicity. This compound has been shown to possess an excellent selectivity profile, potently binding to Mcl-1 while exhibiting significantly weaker affinity for other Bcl-2 family members like Bcl-2 and Bcl-xL.
| Target Protein | This compound (Compound 26) Ki (μM) | Assay Type |
| Mcl-1 | Subnanomolar | TR-FRET |
| Bcl-2 | 1.8 | FPA |
| Bcl-xL | 36 | FPA |
Data sourced from a study on the discovery of this compound.[1]
The data clearly indicates that this compound is highly selective for Mcl-1. The binding affinity for Mcl-1 is in the subnanomolar range, while the inhibition constants (Ki) for Bcl-2 and Bcl-xL are in the micromolar range, demonstrating a selectivity of several thousand-fold.
Signaling Pathway of Apoptosis Regulation
The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes Mcl-1, Bcl-2, and Bcl-xL, are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, like Mcl-1, prevent apoptosis by sequestering pro-apoptotic proteins such as Bim, Bak, and Bax.[3][4] this compound acts as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 and displacing pro-apoptotic proteins, thereby triggering the apoptotic cascade.[2]
Experimental Protocols
The selectivity of this compound was determined using robust biochemical assays. The primary methods employed were Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization Assay (FPA).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for studying protein-protein interactions and are well-suited for high-throughput screening.[5]
Principle: This assay measures the binding of a fluorescently labeled peptide (e.g., a BH3 peptide) to the target protein (Mcl-1). The target protein is typically tagged with a donor fluorophore (e.g., Terbium), and the peptide is labeled with an acceptor fluorophore. When the peptide binds to the protein, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer. The signal is measured after a time delay to reduce background fluorescence.
General Protocol:
-
Reagent Preparation: Recombinant Mcl-1, Bcl-2, or Bcl-xL protein is prepared in assay buffer. A fluorescently labeled BH3 peptide ligand is also prepared.
-
Compound Addition: this compound at various concentrations is added to the wells of a microplate.
-
Protein and Peptide Addition: The target protein and the labeled peptide are added to the wells.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements. The ratio of the acceptor to donor emission is calculated.
-
Data Analysis: The data is analyzed to determine the concentration of this compound required to inhibit 50% of the binding (IC50), from which the inhibition constant (Ki) can be derived.
Fluorescence Polarization Assay (FPA)
FPA is another widely used technique to monitor binding events in solution.
Principle: This assay relies on the principle that a small fluorescent molecule (the tracer, e.g., a fluorescently labeled BH3 peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (the target protein), its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to the target protein, causing a decrease in polarization.
General Protocol:
-
Reagent Preparation: Recombinant Mcl-1, Bcl-2, or Bcl-xL protein and a fluorescently labeled BH3 peptide tracer are prepared in assay buffer.
-
Compound Addition: Serial dilutions of this compound are added to the microplate wells.
-
Tracer Addition: The fluorescently labeled peptide tracer is added to all wells.
-
Protein Addition: The target protein is added to initiate the binding reaction.
-
Incubation: The plate is incubated to allow the reaction to reach equilibrium.
-
Signal Detection: The fluorescence polarization of each well is measured using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is used to calculate the IC50 and subsequently the Ki value.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Mcl1-IN-15 On-Target Activity: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (Bcl-2) family. Its overexpression is a known driver of tumorigenesis and resistance to cancer therapies, making it a prime target for drug development. Mcl1-IN-15 is a small molecule inhibitor designed to block Mcl-1's function. However, rigorous validation is essential to ensure its activity is specifically due to Mcl-1 inhibition.
This guide provides a comparative framework for validating the on-target activity of this compound using small interfering RNA (siRNA) knockdown, an orthogonal genetic approach. By comparing the phenotypic and molecular outcomes of both methods, researchers can confidently attribute the effects of this compound to its intended target.
The Role of Mcl-1 in Apoptosis
Mcl-1 is a key regulator of the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. Both small molecule inhibitors and siRNA aim to disrupt this protective function, thereby triggering apoptosis in cancer cells dependent on Mcl-1 for survival.
For researchers, scientists, and drug development professionals investigating therapeutic strategies to overcome resistance to Bcl-2 family inhibitors, this guide provides a comparative overview of targeting Myeloid Cell Leukemia 1 (Mcl-1) in navitoclax-resistant cancer cell lines. While direct experimental data on Mcl1-IN-15 in this specific context is limited in the available literature, this guide will use it as a representative Mcl-1 inhibitor to explain the therapeutic rationale and present comparative efficacy data for other well-characterized Mcl-1 inhibitors.
Navitoclax, a potent inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, has shown promise in treating various malignancies. However, intrinsic and acquired resistance, often mediated by the overexpression of Mcl-1, remains a significant clinical challenge.[1][2] Mcl-1 can sequester pro-apoptotic proteins, thereby compensating for the inhibition of Bcl-2 and Bcl-xL by navitoclax and allowing cancer cells to evade apoptosis.[1][3] This has led to the development of Mcl-1 specific inhibitors as a promising strategy to resensitize resistant tumors to navitoclax or to be used in combination to achieve synergistic cell killing.[4][5]
This guide will delve into the mechanism of action of Mcl-1 inhibitors, compare the efficacy of several key compounds in navitoclax-resistant settings, and provide detailed experimental protocols for assessing their performance.
The Apoptotic Pathway and a Strategy for Overcoming Resistance
The intrinsic pathway of apoptosis is tightly regulated by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[6] Navitoclax disrupts the interaction of Bcl-2 and Bcl-xL with pro-apoptotic proteins, leading to cancer cell death.[7] However, in resistant cells, Mcl-1 continues to sequester pro-apoptotic proteins, thus preventing apoptosis.[1][3] Mcl-1 inhibitors, such as this compound, are designed to specifically bind to Mcl-1, releasing the sequestered pro-apoptotic proteins and thereby restoring the apoptotic signaling cascade.
Caption: Overcoming Navitoclax Resistance with Mcl-1 Inhibition.
Comparative Efficacy of Mcl-1 Inhibitors in Navitoclax-Resistant Settings
Table 1: Single Agent and Combination IC50/GI50 Values of Mcl-1 Inhibitors
| Mcl-1 Inhibitor | Cell Line | Single Agent IC50/GI50 (µM) | Combination with Navitoclax/Venetoclax | Reference |
| A-1210477 | H929 (Mcl-1 dependent) | ~1-3 | Synergizes with navitoclax | [4][8] |
| H2110 (Mcl-1 dependent) | <10 | Not specified | [8] | |
| H23 (Mcl-1 dependent) | <10 | Synergizes with navitoclax | [8] | |
| S63845 | MOLT-3 (T-ALL) | 0.01 | Synergizes with venetoclax | [9] |
| RPMI-8402 (T-ALL) | 0.01 | Synergizes with venetoclax | [9] | |
| Melanoma Cell Lines | Sub-micromolar | Potent synergy with navitoclax | [5] | |
| VU661013 | MV-4-11 (AML) | ~0.1 | Synergizes with venetoclax | [6][10] |
| MOLM-13 (AML) | ~0.1 | Synergizes with venetoclax | [6][10] | |
| K562 (CML, resistant) | >10 | Not specified | [6][10] | |
| MV-4-11 (Venetoclax-resistant) | Not specified | Resensitizes to venetoclax | [6][10] |
Table 2: Apoptosis Induction by Mcl-1 Inhibitors
| Mcl-1 Inhibitor | Cell Line | Treatment Conditions | Apoptosis Induction | Reference |
| A-1210477 | H929 | Not specified | Induces hallmarks of apoptosis | [8] |
| S63845 | HPB-ALL, Loucy, MOLT-3, RPMI-8402 | 200 nM for 24h | Significant apoptosis and PARP cleavage | [9] |
| VU661013 | AML cell lines | Not specified | Induces apoptosis | [6][11] |
Experimental Protocols
To aid researchers in the evaluation of Mcl-1 inhibitors, detailed protocols for key in vitro assays are provided below.
Experimental Workflow
A typical workflow for assessing the efficacy of an Mcl-1 inhibitor in navitoclax-resistant cell lines involves generating a resistant cell line, followed by a series of assays to determine the inhibitor's effectiveness.
Caption: Experimental Workflow for Assessing Mcl-1 Inhibitor Efficacy.
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with Mcl-1 inhibitors and/or navitoclax.[12][13]
Materials:
-
96-well plates
-
Cancer cell lines (parental and navitoclax-resistant)
-
Cell culture medium
-
Mcl-1 inhibitor (e.g., this compound) and Navitoclax
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[12][14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[15] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the Mcl-1 inhibitor and navitoclax, both alone and in combination, in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12][15]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Materials:
-
Treated and untreated cells
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[18]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.[18]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blotting for Protein Expression
This technique is used to detect changes in the expression levels of key apoptosis-related proteins such as Mcl-1, Bcl-xL, Bcl-2, and cleaved PARP.[19][20][21]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Mcl-1, Bcl-xL, Bcl-2, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in loading buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with wash buffer.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between samples.
By employing these methodologies and considering the comparative data presented, researchers can effectively assess the potential of Mcl-1 inhibitors to overcome navitoclax resistance in various cancer models.
References
- 1. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mcl-1 expression and JNK activation induces a threshold for apoptosis in Bcl-xL-overexpressing hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mcl-1 Inhibitors: In Vivo Potency of AZD5991 and a Profile of Mcl1-IN-15
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two myeloid cell leukemia-1 (Mcl-1) inhibitors, AZD5991 and Mcl1-IN-15. While extensive in vivo data for AZD5991 underscores its clinical potential, the publicly available information on this compound is limited, positioning it primarily as a research tool. This guide presents the available data to highlight the differences in their stages of development and reported efficacy.
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancers and a key mediator of resistance to various therapies. The development of small molecules that directly inhibit Mcl-1 has introduced a new class of targeted cancer treatments. AZD5991 is a potent and selective Mcl-1 inhibitor that has undergone significant preclinical and clinical investigation. In contrast, this compound is a reported Mcl-1 inhibitor with limited available data on its in vivo activity.
Comparative Analysis of In Vivo and In Vitro Potency
A direct comparative analysis of the in vivo potency of AZD5991 and this compound is challenging due to the limited availability of published in vivo studies for this compound. However, the available data for AZD5991 demonstrates significant anti-tumor activity across various preclinical models.
| Parameter | AZD5991 | This compound |
| Target | Myeloid cell leukemia-1 (Mcl-1) | Myeloid cell leukemia-1 (Mcl-1) |
| In Vitro Potency (IC50) | < 1 nM (FRET assay) | 8.73 µM[1] |
| Animal Models (Published) | Multiple Myeloma (MM), Acute Myeloid Leukemia (AML) xenografts | Not specified in available literature |
| Reported In Vivo Efficacy | Complete tumor regression in several MM and AML models with a single tolerated dose.[1] | Antitumor activity has been mentioned, but no quantitative data is publicly available.[1] |
| Clinical Development | Has entered Phase I clinical trials.[2] | No evidence of clinical development in the public domain. |
In-Depth Look at AZD5991 In Vivo Potency
AZD5991 has demonstrated potent and rapid induction of apoptosis in cancer cells, leading to complete tumor regression in multiple preclinical models of multiple myeloma and acute myeloid leukemia.[1] A single intravenous dose has been shown to be effective and well-tolerated in these models.[1] The anti-tumor activity of AZD5991 is directly correlated with the induction of the mitochondrial apoptotic pathway, as evidenced by the cleavage of caspase-3 and PARP.[3]
Key In Vivo Studies of AZD5991:
-
Multiple Myeloma (MM) Models: AZD5991 has shown complete tumor regression as a monotherapy and in combination with bortezomib.[1]
-
Acute Myeloid Leukemia (AML) Models: Complete tumor regression has been observed with a single tolerated dose.[1] The compound also enhances the antitumor activity of venetoclax in AML models.[4]
Profile of this compound
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Mcl-1 signaling pathway and a general experimental workflow for evaluating Mcl-1 inhibitors in vivo.
Caption: Mcl-1 signaling pathway and the mechanism of action for Mcl-1 inhibitors.
Caption: A generalized workflow for the in vivo evaluation of Mcl-1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following outlines a general protocol for in vivo efficacy studies based on the methodologies reported for AZD5991.
Animal Models:
-
Xenograft Models: Immunocompromised mice (e.g., SCID or NOD-SCID) are typically used. Human cancer cell lines, such as those for multiple myeloma (e.g., MOLP-8, NCI-H929) or acute myeloid leukemia (e.g., MV4-11), are implanted subcutaneously or intravenously to establish tumors.
Dosing and Administration:
-
Formulation: The Mcl-1 inhibitor is formulated in a suitable vehicle for intravenous (IV) or oral (PO) administration.
-
Dosing Regimen: A dose-response study is often conducted to determine the optimal therapeutic dose. Treatment can be administered as a single dose or in multiple cycles, and may be given as a monotherapy or in combination with other anti-cancer agents. For example, AZD5991 has been administered as a single intravenous dose in several preclinical studies.[1]
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Survival Analysis: In survival studies, the endpoint is typically the time to reach a predetermined tumor volume or the overall survival of the animals.
-
Pharmacodynamic (PD) Markers: Tumor and/or blood samples are collected at various time points after treatment to assess target engagement and downstream effects. For Mcl-1 inhibitors, this often includes measuring the levels of cleaved caspase-3 and cleaved PARP by methods such as Western blotting or immunohistochemistry.[3]
Statistical Analysis:
-
Statistical tests (e.g., t-tests, ANOVA) are used to determine the significance of the observed differences in tumor growth and survival between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
AZD5991 is a well-characterized, potent Mcl-1 inhibitor with robust in vivo efficacy demonstrated in multiple hematological cancer models. Its advancement into clinical trials highlights its potential as a therapeutic agent. In contrast, this compound is an Mcl-1 inhibitor for which there is a notable lack of publicly available in vivo data, limiting its current assessment to that of a preclinical research compound. Further studies are required to determine if this compound possesses a therapeutic window and in vivo potency comparable to clinically investigated Mcl-1 inhibitors like AZD5991.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Mcl1-IN-15 Combination Therapy: A Comparative Guide to Preventing Tumor Relapse
For Researchers, Scientists, and Drug Development Professionals
The prevention of tumor relapse remains a critical challenge in oncology. Acquired resistance to targeted therapies often involves the upregulation of anti-apoptotic proteins, with Myeloid Cell Leukemia 1 (Mcl-1) being a key player in promoting cancer cell survival. This guide provides a comparative analysis of Mcl1-IN-15 combination therapy against other Mcl-1 inhibitors and alternative therapeutic strategies aimed at preventing tumor recurrence. The information presented is based on preclinical experimental data to facilitate informed decisions in research and drug development.
Mcl-1 Inhibition: A Promising Strategy to Counteract Therapy Resistance
Mcl-1, a member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, is frequently overexpressed in various cancers and is associated with poor prognosis and resistance to conventional therapies. Mcl-1 sequesters pro-apoptotic proteins such as Bak and Bim, preventing the initiation of the intrinsic apoptosis pathway.[1][2] Consequently, inhibiting Mcl-1 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells, particularly in combination with other anti-cancer agents to overcome resistance and prevent relapse.[1][3]
Comparative Analysis of Preclinical Mcl-1 Inhibitors
Several small molecule inhibitors targeting Mcl-1 have been developed and are in various stages of preclinical and clinical evaluation. This section compares this compound with other notable Mcl-1 inhibitors: S63845, AZD5991, and AMG-176.
Biochemical Potency and Selectivity
The efficacy of a targeted inhibitor is determined by its binding affinity to the target protein and its selectivity over other related proteins. High potency and selectivity are crucial for maximizing therapeutic effects while minimizing off-target toxicities.
| Inhibitor | Assay Type | Target | K_i_ (nM) | IC_50_ (nM) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL |
| This compound | Not Specified | Mcl-1 | - | 8730 | High (details not specified) | High (details not specified) |
| S63845 | TR-FRET | Human Mcl-1 | - | < 1.2 | >10,000-fold | >10,000-fold |
| AZD5991 | FRET | Human Mcl-1 | 0.2 | 0.72 | >5,000-fold | >8,000-fold |
| AMG-176 | TR-FRET | Human Mcl-1 | 0.06 | - | >15,000-fold | >11,000-fold |
K_i: Inhibition constant; IC_50_: Half-maximal inhibitory concentration; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FRET: Förster Resonance Energy Transfer._
Table 1: In Vitro Biochemical Activity of Mcl-1 Inhibitors. This table summarizes the biochemical potency and selectivity of this compound and other leading Mcl-1 inhibitors based on publicly available data.[4]
Cellular Activity in Cancer Cell Lines
The ability of an Mcl-1 inhibitor to induce apoptosis in cancer cells that are dependent on Mcl-1 for survival is a critical measure of its potential therapeutic efficacy.
| Inhibitor | Cell Line | Cancer Type | IC_50_ / GI_50_ (nM) |
| S63845 | SCLC cell lines | Small Cell Lung Cancer | 23 - 78 |
| AZD5991 | MOLP8 | Multiple Myeloma | 33 (EC_50_) |
| MV4;11 | Acute Myeloid Leukemia | 24 (EC_50_) | |
| AMG-176 | Hematologic cancer cell lines | Various | Induces rapid apoptosis |
IC_50: Half-maximal inhibitory concentration; GI_50_: Half-maximal growth inhibition; EC_50_: Half-maximal effective concentration; SCLC: Small Cell Lung Cancer._
Table 2: In Vitro Cellular Activity of Mcl-1 Inhibitors. This table presents the cellular activity of various Mcl-1 inhibitors in different cancer cell lines. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.[3][5]
This compound in Combination Therapy to Prevent Tumor Relapse
The primary strategy for utilizing Mcl-1 inhibitors to prevent tumor relapse is through combination therapy. By targeting the Mcl-1 survival pathway, these inhibitors can synergize with other anti-cancer agents to eradicate residual tumor cells and overcome acquired resistance.
Mcl-1 and Bcl-2 Co-inhibition
A prevalent mechanism of resistance to the Bcl-2 inhibitor venetoclax is the upregulation of Mcl-1.[1] Therefore, the combination of an Mcl-1 inhibitor with venetoclax is a rational and promising approach.
Preclinical Evidence:
-
In acute myeloid leukemia (AML) models, the combination of an Mcl-1 inhibitor (such as S63845 or AZD5991) with venetoclax has demonstrated synergistic anti-leukemic effects.[6]
-
Studies in relapsed mantle cell lymphoma have shown that co-targeting Bcl-2 and Mcl-1 is synthetically lethal in vivo.[3]
-
Preclinical data for the combination of revumenib, decitabine/cedazuridine, and venetoclax in newly diagnosed AML showed a complete remission/complete remission with partial hematologic recovery rate of 81%.[7]
dot
Figure 1: Mcl-1 and Bcl-2 Co-inhibition Pathway.
Alternative Combination Therapies to Prevent Tumor Relapse
While Mcl-1 inhibitor combinations are promising, other strategies are also being explored to prevent tumor recurrence.
Immunotherapy Combinations
Combining immunotherapy, such as immune checkpoint inhibitors, with other agents can enhance the anti-tumor immune response and target residual disease.
-
Chemotherapy and Immunotherapy: Combining chemotherapy with immune checkpoint inhibitors can be effective. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response that can be augmented by checkpoint blockade.[8]
-
Dual Immunotherapy: Combining different immune checkpoint inhibitors or pairing them with other immune-modulating agents can enhance anti-tumor immunity and improve long-term survival in some cancers.[9]
-
Targeted Therapy and Immunotherapy: Combining targeted therapies with immunotherapy is another promising approach. For instance, combining BRAF and MEK inhibitors with immunotherapy is being investigated in melanoma.
Other Targeted Therapy Combinations
Targeting multiple signaling pathways simultaneously can prevent the development of resistance and subsequent relapse.
-
Targeting Adaptive Feedback Loops: Cancer cells can adapt to targeted therapies by activating feedback loops. Combining inhibitors that target both the primary pathway and the feedback mechanism can lead to more durable responses. For example, combining BRAF and EGFR inhibitors in BRAF-mutant colorectal cancer has shown improved efficacy.[10]
-
Targeting Parallel Pathways: Tumors may have redundant signaling pathways that can compensate when one is inhibited. Co-targeting these parallel pathways can be an effective strategy.
dot
Figure 2: In Vivo Tumor Relapse Model Workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of therapeutic candidates.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Mcl-1 inhibitors on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the Mcl-1 inhibitor (e.g., this compound) and a combination agent (e.g., venetoclax) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC_50_ value from the dose-response curve.
In Vivo Tumor Xenograft and Relapse Model
Objective: To evaluate the in vivo efficacy of Mcl-1 inhibitor combination therapy in inhibiting tumor growth and preventing relapse.
Procedure:
-
Cell Line Preparation: Use a cancer cell line stably expressing luciferase for bioluminescence imaging.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for xenograft studies.
-
Tumor Implantation: Inject luciferase-expressing cancer cells subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging and/or caliper measurements.[11][12]
-
Treatment: Once tumors are established, randomize mice into treatment groups and administer the combination therapy (e.g., this compound and venetoclax) according to the desired dosing schedule.
-
Tumor Regression and Relapse Monitoring: Continue to monitor tumor burden via bioluminescence imaging throughout the treatment and post-treatment period to assess for tumor regression and subsequent relapse.[11][12]
-
Endpoint: The primary endpoints are typically tumor growth inhibition, tumor regression, and the rate of tumor relapse over time. Survival analysis is also a key endpoint.
Conclusion
The development of potent and selective Mcl-1 inhibitors represents a significant advancement in the strategy to overcome therapy resistance and prevent tumor relapse. Combination therapies, particularly the co-inhibition of Mcl-1 and Bcl-2, have shown strong preclinical rationale and promising efficacy. This compound, as an Mcl-1 inhibitor, warrants further investigation in combination settings to fully elucidate its potential in preventing tumor recurrence. Head-to-head preclinical studies directly comparing this compound combination therapy with other Mcl-1 inhibitor combinations and alternative strategies are crucial for identifying the most effective therapeutic approaches for clinical translation. The provided experimental protocols and conceptual frameworks offer a guide for researchers to design and execute robust preclinical studies to evaluate these promising anti-cancer strategies.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. oncology.labcorp.com [oncology.labcorp.com]
- 9. Drug combination shows promise in causing regression in cancer tumors [medicalnewstoday.com]
- 10. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
- 12. google.com [google.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Mcl1-IN-15
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Mcl1-IN-15, a potent inhibitor of the myeloid cell leukemia 1 (Mcl-1) protein. Given its bioactive nature and the potential for off-target effects, including cardiac toxicity observed in some Mcl-1 inhibitors, stringent adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) with comprehensive quantitative hazard data for this compound is not publicly available, the following guidance is based on best practices for the handling and disposal of potent, biologically active small molecule compounds in a laboratory setting.[3][4][5]
Hazard and Handling Summary
Due to the lack of specific toxicological data for this compound, it should be handled as a potent compound with potential health risks. The following table summarizes the inferred hazards and recommended handling precautions.
| Parameter | Information | Rationale & Best Practices |
| Chemical Name | This compound | N/A |
| CAS Number | 518303-27-0 | For accurate identification and record-keeping. |
| Molecular Formula | C20H15NO5S | N/A |
| Purity | Research Grade (typically >98%) | High purity necessitates careful handling as a concentrated active agent. |
| Physical Form | Solid (powder) | Handle in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk. |
| Known Hazards | Potent Mcl-1 inhibitor. Potential for cardiac toxicity and other off-target effects.[1][2] | Assume the compound is cytotoxic and handle with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves. |
| Storage | Store at -20°C for long-term stability. | Follow manufacturer's recommendations for storage to maintain compound integrity. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must be conducted in accordance with institutional and local environmental, health, and safety (EHS) regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as contaminated gloves, weigh boats, pipette tips, and vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified by your institution's EHS department.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "518303-27-0."
-
Include the accumulation start date and any other information required by your institution.
4. Decontamination:
-
All non-disposable equipment and work surfaces that have been in contact with this compound should be decontaminated. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
-
Collect all decontamination materials (e.g., wipes, absorbent pads) as solid hazardous waste.
5. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
All this compound waste must be disposed of through your institution's certified hazardous waste management vendor.[6]
-
Store the sealed and labeled hazardous waste containers in a designated, secure area until they are collected by the disposal vendor.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed instructions.
References
- 1. captortherapeutics.com [captortherapeutics.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. slu.edu [slu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
